Albaspidin AA
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-acetyl-4-[(5-acetyl-2,6-dihydroxy-3,3-dimethyl-4-oxocyclohexa-1,5-dien-1-yl)methyl]-3,5-dihydroxy-6,6-dimethylcyclohexa-2,4-dien-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O8/c1-8(22)12-14(24)10(16(26)20(3,4)18(12)28)7-11-15(25)13(9(2)23)19(29)21(5,6)17(11)27/h24-27H,7H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBCJMBQBESJUST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=C(C(C1=O)(C)C)O)CC2=C(C(C(=O)C(=C2O)C(=O)C)(C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Albaspidin AA: A Comprehensive Technical Guide to its Natural Sources and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Albaspidin AA is a dimeric phloroglucinol derivative that has garnered significant interest within the scientific community due to its potential therapeutic applications. As a member of the acylphloroglucinol class of natural products, it exhibits a range of biological activities. This technical guide provides an in-depth exploration of the natural sources of this compound, its biosynthetic pathway, and detailed experimental protocols for its extraction and analysis, tailored for professionals in research and drug development.
Natural Source of this compound
This compound is primarily isolated from the rhizomes of ferns belonging to the Dryopteris genus, which are widely distributed globally. A key natural source for this compound is Dryopteris crassirhizoma , a perennial herbaceous plant used in traditional medicine in Korea, Japan, and China[1]. The rhizomes of this fern have been found to contain a variety of phloroglucinol derivatives, including monomeric, dimeric, trimeric, and tetrameric forms[2][3].
Quantitative Analysis of this compound in Dryopteris crassirhizoma
The concentration of this compound in its natural source can be determined using advanced analytical techniques such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). The following table summarizes the quantitative data obtained from the analysis of Dryopteris crassirhizoma rhizomes.
| Compound | Retention Time (min) | Molecular Formula | Observed Mass [M-H]⁻ (m/z) | Calculated Mass (m/z) | Mass Error (ppm) | Yield (mg/kg of dried rhizomes) | Reference |
| This compound | 43.22 | C₂₁H₂₅O₈ | 405.1531 | 405.1549 | -3.24 | 19 | [1] |
Table 1: Quantitative analysis of this compound in the rhizomes of Dryopteris crassirhizoma. The yield was calculated based on the reported isolation of 19 mg of this compound from 1 kg of dried rhizomes[1].
Biosynthesis of this compound
The biosynthesis of this compound is a multi-step process that begins with the formation of the core phloroglucinol structure, followed by acylation and subsequent dimerization.
Biosynthesis of the Phloroglucinol Monomer
The foundational phloroglucinol ring is synthesized via the polyketide pathway. The key precursor molecule is malonyl-CoA . Three molecules of malonyl-CoA are condensed and cyclized by the enzyme phloroglucinol synthase to form phloroglucinol[4].
Acylation of the Phloroglucinol Monomer
Following the formation of the phloroglucinol core, it undergoes acylation, where an acyl group (in the case of the precursors to this compound, a butyryl group) is attached to the ring. This step is catalyzed by an acyltransferase.
Dimerization of Acylphloroglucinol Monomers
The final step in the biosynthesis of this compound is the dimerization of two acylated phloroglucinol monomers. While the precise enzymatic control of this step in Dryopteris ferns is not yet fully elucidated, it is proposed to occur via an oxidative coupling mechanism, potentially enzyme-mediated or occurring spontaneously[5]. The two monomers are linked by a methylene bridge.
Experimental Protocols
Extraction and Isolation of this compound from Dryopteris crassirhizoma
This protocol is based on the methodology described by Ren et al. (2016)[1].
1. Plant Material Preparation:
-
Obtain dried rhizomes of Dryopteris crassirhizoma.
-
Grind the rhizomes into a fine powder.
2. Extraction:
-
Macerate 1 kg of the powdered rhizomes with 95% ethanol (2 x 10 L) at room temperature for 7 days.
-
Filter the extract and concentrate it under reduced pressure to obtain the crude ethanol extract.
3. Liquid-Liquid Partitioning:
-
Suspend the crude ethanol extract (e.g., 120 g) in 1 L of water.
-
Sequentially partition the aqueous suspension with dichloromethane (CH₂Cl₂) (3 x 1.5 L) and then ethyl acetate (EtOAc) (3 x 1.5 L).
-
Concentrate the dichloromethane fraction, as it contains this compound.
4. Chromatographic Purification:
-
Subject the concentrated dichloromethane extract (e.g., 7.5 g) to column chromatography on a silica gel column (100-200 mesh).
-
Elute the column with a gradient of chloroform-methanol (e.g., starting from 100:0 to 0:100).
-
Collect fractions and monitor by thin-layer chromatography (TLC).
-
Further purify the fractions containing this compound using Sephadex LH-20 column chromatography with a chloroform-methanol (1:1) eluent.
-
This process should yield purified this compound.
UPLC-Q-TOF-MS Method for the Analysis of this compound
The following is a representative method for the qualitative and quantitative analysis of this compound in plant extracts, based on established techniques for phloroglucinol analysis[2][6].
1. Instrumentation:
-
Ultra-Performance Liquid Chromatography (UPLC) system coupled to a Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer.
2. Chromatographic Conditions:
-
Column: A suitable reversed-phase column (e.g., C18, 2.1 mm x 100 mm, 1.7 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Gradient Program: A linear gradient from 5% to 95% B over a specified time (e.g., 15 minutes), followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 2 µL.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Capillary Voltage: 3.0 kV.
-
Sampling Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 600 L/h.
-
Acquisition Range: m/z 100-1000.
-
MS/MS Analysis: For structural confirmation, collision-induced dissociation (CID) can be performed on the parent ion of this compound (m/z 405.15).
Conclusion
This technical guide provides a comprehensive overview of the natural source, biosynthesis, and analytical methodologies for this compound. The primary natural source is the rhizomes of Dryopteris crassirhizoma. The biosynthesis involves the formation of a phloroglucinol core from malonyl-CoA, followed by acylation and dimerization. The detailed experimental protocols for extraction and UPLC-Q-TOF-MS analysis offer a practical framework for researchers and drug development professionals to isolate and quantify this promising bioactive compound. Further research into the specific enzymes controlling the dimerization step will provide deeper insights into the biosynthesis of this important class of natural products.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Inhibitory Activity of Bioactive Phloroglucinols from the Rhizomes of Dryopteris crassirhizoma on Escherichia coli β-Glucuronidase: Kinetic Analysis and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. zhaogroup.chbe.illinois.edu [zhaogroup.chbe.illinois.edu]
- 5. Bioactive Dimeric Acylphloroglucinols from the Mexican Fern Elaphoglossum paleaceum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of Constituents and Antioxidant Activity of Above-Ground and Underground Parts of Dryopteris crassirhizoma Nakai Based on HS-SPME-GC-MS and UPLC/Q-TOF-MS - PMC [pmc.ncbi.nlm.nih.gov]
Albaspidin AA: A Technical Guide on its Chemical Structure, Properties, and Biological Activities
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Albaspidin AA , a naturally occurring dimeric acylphloroglucinol, has garnered significant interest within the scientific community for its notable biological activities. Found in certain species of ferns, such as Dryopteris and Hypericum, this compound presents a promising scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological functions of this compound, with a focus on its antibacterial and nematicidal effects.
Chemical Structure and Properties
This compound possesses a unique dimeric structure derived from two acylphloroglucinol units linked by a methylene bridge. Its systematic IUPAC name is 2-acetyl-4-[(5-acetyl-2,6-dihydroxy-3,3-dimethyl-4-oxocyclohexa-1,5-dien-1-yl)methyl]-3,5-dihydroxy-6,6-dimethylcyclohexa-2,4-dien-1-one.[1] The key chemical identifiers and physicochemical properties of this compound are summarized in the tables below for easy reference and comparison.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | 2-acetyl-4-[(5-acetyl-2,6-dihydroxy-3,3-dimethyl-4-oxocyclohexa-1,5-dien-1-yl)methyl]-3,5-dihydroxy-6,6-dimethylcyclohexa-2,4-dien-1-one[1] |
| CAS Number | 3570-40-9[2] |
| Molecular Formula | C₂₁H₂₄O₈[1][2] |
| SMILES | CC(=O)C1=C(C(=C(C(C1=O)(C)C)O)CC2=C(C(C(=O)C(=C2O)C(=O)C)(C)C)O)O[1] |
| InChI | InChI=1S/C21H24O8/c1-8(22)12-14(24)10(16(26)20(3,4)18(12)28)7-11-15(25)13(9(2)23)19(29)21(5,6)17(11)27/h24-27H,7H2,1-6H3[2] |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 404.4 g/mol [1][2] |
| Appearance | Yellow powder[3] |
| Melting Point | 164-166 °C[4] |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol; Sparingly soluble in water[3][5] |
| pKa (Predicted) | 4.20 ± 1.00[3] |
Biological Activities and Mechanism of Action
This compound has demonstrated potent biological activities, primarily as an antibacterial and nematicidal agent. The proposed mechanisms of action for these activities are centered around the disruption of cellular integrity and induction of oxidative stress.
Antibacterial Activity
This compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria. A notable example is its efficacy against the vegetative form of Paenibillus larvae, the causative agent of American Foulbrood in honeybees, with a reported Minimum Inhibitory Concentration (MIC) ranging from 0.168 to 220 µM.[5] The proposed mechanism of antibacterial action for dimeric acylphloroglucinols like this compound involves the disruption of the bacterial cell membrane. This disruption leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death. Furthermore, it is hypothesized that these compounds can induce the production of reactive oxygen species (ROS), leading to oxidative stress and damage to cellular macromolecules.
Nematicidal Activity
This compound has also been reported to possess in vitro nematicidal activity against the L4 stage larvae of Nippostrongylus brasiliensis, with a median lethal dose (LD₅₀) in the range of 22-121 µM.[5] The mechanism of nematicidal action for many natural products involves the disruption of the nematode's nervous system or cuticle. For this compound, a plausible mechanism is the inhibition of acetylcholinesterase (AChE), an enzyme critical for neurotransmission in nematodes. Inhibition of AChE leads to an accumulation of acetylcholine at the neuromuscular junction, causing paralysis and eventual death. Additionally, similar to its antibacterial action, this compound may disrupt the nematode's cuticle and cellular membranes, leading to loss of homeostasis and mortality.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and advancement of scientific findings. Below are generalized methodologies for the key experiments cited in the literature concerning this compound's biological activities.
Antibacterial Susceptibility Testing (Broth Microdilution Method)
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Bacterial Inoculum: A pure culture of the test bacterium (e.g., Paenibacillus larvae) is grown in an appropriate broth medium (e.g., Mueller-Hinton Broth) to a logarithmic phase. The culture is then diluted to achieve a standardized concentration, typically 5 x 10⁵ colony-forming units (CFU)/mL.
-
Preparation of this compound dilutions: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions of the stock solution are then made in a 96-well microtiter plate using the appropriate broth medium to achieve a range of final concentrations.
-
Inoculation and Incubation: Each well containing the this compound dilution is inoculated with the standardized bacterial suspension. Positive (broth with bacteria, no this compound) and negative (broth only) controls are included. The plate is then incubated under appropriate conditions (e.g., 37°C for 24-48 hours).
-
Determination of MIC: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Nematicidal Bioassay
This protocol outlines a common method for assessing the nematicidal activity of a compound against a target nematode species.
-
Preparation of Nematode Suspension: A population of the target nematode (e.g., L4 larvae of Nippostrongylus brasiliensis) is collected and washed. The nematodes are then suspended in a suitable buffer or culture medium to a known density (e.g., 10-20 nematodes per 100 µL).
-
Preparation of this compound dilutions: A stock solution of this compound is prepared in an appropriate solvent. Serial dilutions are made in the nematode suspension medium to achieve the desired final test concentrations.
-
Exposure and Incubation: The nematode suspension is added to the wells of a microtiter plate containing the different concentrations of this compound. A solvent control is also included. The plate is incubated at a suitable temperature (e.g., 25°C) for a specified period (e.g., 24, 48, 72 hours).
-
Assessment of Mortality: Following incubation, the number of dead nematodes in each well is counted under a microscope. Nematodes are considered dead if they are immobile and do not respond to physical stimuli (e.g., probing with a fine needle).
-
Calculation of LD₅₀: The mortality data is used to calculate the median lethal dose (LD₅₀), which is the concentration of this compound that causes 50% mortality of the nematode population.
Conclusion and Future Perspectives
This compound is a compelling natural product with demonstrated antibacterial and nematicidal properties. Its unique dimeric acylphloroglucinol structure provides a foundation for further investigation into its mechanisms of action and potential therapeutic applications. The proposed mechanisms, involving cell membrane disruption and induction of oxidative stress, offer avenues for more detailed molecular studies. Future research should focus on elucidating the specific molecular targets and signaling pathways affected by this compound in both bacteria and nematodes. A deeper understanding of its structure-activity relationships could guide the synthesis of more potent and selective analogs for drug development. Furthermore, in vivo studies are necessary to validate the efficacy and safety of this compound in more complex biological systems, paving the way for its potential use in agricultural or clinical settings.
References
- 1. Dimeric Acylphloroglucinol Derivatives with Anti-MRSA Activities from Chamelaucium uncinatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial potentials of medicinal plant’s extract and their derived silver nanoparticles: A focus on honey bee pathogen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Albaspidin AA: A Deep Dive into its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Albaspidin AA, a phloroglucinol derivative found in the rhizomes of plants from the Dryopteris genus, has garnered interest for its potential therapeutic applications, notably in oncology. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, with a focus on its anticancer properties. Drawing parallels from closely related and studied compounds, this document outlines the key molecular pathways this compound is proposed to modulate, supported by quantitative data and detailed experimental methodologies.
Core Mechanism of Action: A Multi-pronged Attack on Cancer Cells
While direct and extensive research on this compound is still emerging, studies on analogous compounds isolated from the same plant family, such as Aspidin PB, provide a strong framework for its mechanism of action. The primary anticancer effects of these compounds appear to be mediated through the induction of apoptosis and cell cycle arrest, targeting fundamental processes that are dysregulated in cancer.
Induction of Apoptosis: The Mitochondria-Dependent Pathway
This compound is hypothesized to trigger programmed cell death in cancer cells primarily through the intrinsic, or mitochondria-dependent, apoptotic pathway. This process is characterized by a cascade of intracellular events culminating in cell dismantling.
Key Molecular Events:
-
Modulation of Bcl-2 Family Proteins: this compound likely alters the balance of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. It is proposed to downregulate the expression of the anti-apoptotic protein Bcl-2 while upregulating the expression of the pro-apoptotic protein Bax.
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The shift in the Bax/Bcl-2 ratio leads to the permeabilization of the outer mitochondrial membrane.
-
Cytochrome c Release: MOMP results in the release of cytochrome c from the mitochondrial intermembrane space into the cytoplasm.
-
Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the subsequent activation of initiator caspase-9. Activated caspase-9 then activates executioner caspase-3, which orchestrates the final stages of apoptosis, including the cleavage of cellular substrates.
A diagram illustrating the proposed apoptosis induction pathway is presented below:
Caption: Proposed mechanism of this compound-induced apoptosis.
Cell Cycle Arrest: Halting Proliferation at the S Phase
In addition to inducing apoptosis, this compound is thought to cause a halt in the cell cycle, specifically in the S phase. This prevents cancer cells from replicating their DNA and proliferating. This cell cycle arrest is likely mediated by the p53/p21 pathway.
Key Molecular Events:
-
Activation of p53: this compound may induce cellular stress, leading to the activation and stabilization of the tumor suppressor protein p53.
-
Upregulation of p21: Activated p53 transcriptionally upregulates the expression of the cyclin-dependent kinase inhibitor (CKI) p21.
-
Inhibition of Cyclin-CDK Complexes: p21 binds to and inhibits the activity of cyclin A/CDK2 complexes, which are crucial for the progression of the S phase.
-
Inhibition of Rb Phosphorylation: The inhibition of CDK2 leads to a decrease in the phosphorylation of the retinoblastoma protein (pRb). Hypophosphorylated pRb remains bound to the E2F transcription factor, preventing the expression of genes required for DNA synthesis and S phase progression.
The proposed signaling pathway for cell cycle arrest is depicted in the following diagram:
Caption: Proposed mechanism of this compound-induced S phase cell cycle arrest.
Quantitative Data
Quantitative data for the bioactivity of this compound and related compounds are crucial for evaluating their therapeutic potential. The following table summarizes key findings from studies on Aspidin PB, a closely related compound, which serves as a proxy until more data on this compound becomes available.
| Compound | Cell Line | Assay | Endpoint | Result | Reference |
| Aspidin PB | Saos-2 (Osteosarcoma) | Proliferation Assay | IC50 | Dose-dependent inhibition | [1] |
| Aspidin PB | U2OS (Osteosarcoma) | Proliferation Assay | IC50 | Dose-dependent inhibition | [1] |
| Aspidin PB | HOS (Osteosarcoma) | Proliferation Assay | IC50 | Dose-dependent inhibition | [1] |
| Aspidin PB | U2OS (Osteosarcoma) | Cell Cycle Analysis | % of cells in S phase | Significant increase | [1] |
| Aspidin PB | U2OS (Osteosarcoma) | Western Blot | Protein Expression | Inhibition of Bcl-2, Induction of Bax | [1] |
| Aspidin PB | U2OS (Osteosarcoma) | Caspase Activity Assay | Caspase-3 & -9 activity | Increased activity | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the mechanism of action of compounds like this compound.
Cell Viability and Proliferation Assay (MTT Assay)
Objective: To determine the cytotoxic and anti-proliferative effects of this compound on cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, giving a measure of viable, metabolically active cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Western Blot Analysis for Protein Expression
Objective: To investigate the effect of this compound on the expression levels of key proteins involved in apoptosis and cell cycle regulation.
Principle: Western blotting uses antibodies to detect specific proteins in a sample. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with primary and secondary antibodies to visualize the protein of interest.
Protocol:
-
Cell Lysis: Treat cells with this compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, p53, p21, Cyclin A, CDK2, cleaved Caspase-3, cleaved Caspase-9) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Flow Cytometry for Cell Cycle Analysis
Objective: To determine the effect of this compound on the distribution of cells in different phases of the cell cycle.
Principle: Flow cytometry measures the fluorescence of individual cells as they pass through a laser beam. By staining cells with a fluorescent dye that binds to DNA, such as propidium iodide (PI), the DNA content of each cell can be measured, allowing for the determination of the percentage of cells in G0/G1, S, and G2/M phases.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with this compound for the desired time, then harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer, acquiring data from at least 10,000 cells per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to generate DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.
The following diagram outlines the general workflow for these key experiments:
Caption: General workflow for investigating this compound's mechanism of action.
Conclusion and Future Directions
The available evidence, largely extrapolated from studies on the closely related compound Aspidin PB, strongly suggests that this compound exerts its anticancer effects through a dual mechanism involving the induction of mitochondria-dependent apoptosis and S phase cell cycle arrest mediated by the p53/p21 pathway. While this provides a solid foundation for understanding its therapeutic potential, further research is imperative to directly validate these mechanisms for this compound.
Future studies should focus on:
-
Direct validation: Confirming the proposed apoptotic and cell cycle arrest pathways are indeed modulated by this compound in various cancer cell lines.
-
Quantitative analysis: Determining the IC50 values of this compound across a broad panel of cancer cell lines and its direct inhibitory constants (Ki) for specific molecular targets.
-
Target identification: Unambiguously identifying the direct molecular targets of this compound to fully elucidate its mechanism of action.
-
In vivo studies: Evaluating the anti-tumor efficacy and safety of this compound in preclinical animal models.
A thorough understanding of this compound's mechanism of action will be instrumental in its development as a potential novel therapeutic agent for the treatment of cancer.
References
Albaspidin AA: A Technical Review of a Promising Natural Phloroglucinol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Albaspidin AA, a naturally occurring dimeric phloroglucinol derivative isolated from ferns of the Dryopteris genus, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive review of the current literature on this compound, covering its history, chemical properties, and reported biological effects. While research is ongoing, this document synthesizes the available data on its antiproliferative and cytotoxic potential, outlines general experimental methodologies for its study, and explores putative signaling pathways that may be involved in its mechanism of action. This guide aims to serve as a foundational resource for researchers and professionals in drug discovery and development, highlighting both the known attributes of this compound and the areas requiring further investigation.
Introduction and History
This compound belongs to a class of complex polyphenolic compounds known as phloroglucinols, which are characteristic secondary metabolites of ferns belonging to the Dryopteris genus. The study of these compounds has a long history, initially driven by their traditional use as anthelmintic agents. The investigation of Dryopteris extracts led to the isolation and characterization of a diverse array of monomeric and dimeric phloroglucinols, including the albaspidin series.[1] The specific isolation of this compound is part of this broader research effort into the phytochemistry of ferns, with ongoing studies seeking to elucidate the biological activities of these complex natural products.
Chemical Properties of this compound
| Property | Value |
| IUPAC Name | 2-acetyl-4-[(5-acetyl-2,6-dihydroxy-3,3-dimethyl-4-oxocyclohexa-1,5-dien-1-yl)methyl]-3,5-dihydroxy-6,6-dimethylcyclohexa-2,4-dien-1-one |
| Molecular Formula | C21H24O8 |
| Molecular Weight | 404.4 g/mol |
| Appearance | Data not available |
| Solubility | Data not available |
Biological Activity and Quantitative Data
While the biological activities of various phloroglucinol derivatives from Dryopteris species have been reported, specific quantitative data for this compound is limited in the currently available literature. Studies on related compounds and crude extracts suggest that this compound may possess antiproliferative and cytotoxic properties. However, without specific IC50 values for this compound, a quantitative comparison is not possible at this time. Further research is critically needed to determine the specific efficacy of this compound in various cancer cell lines.
Table of Reported Biological Activities of Related Phloroglucinols from Dryopteris
| Compound/Extract | Activity | Cell Line(s) | Reported IC50/Effect |
| Dimeric phloroglucinol derivative with pyridin-3-yl group | Anticancer | HCT116 (Colon) | IC50 of 5.5 µM[2] |
| Dimeric 2,4-diacetyl phloroglucinol derivatives | Anticancer | Calu1, ACHN, Panc1, HCT116, H460 | Active[3] |
| Diacylphloroglucinol derivative | Anti-inflammatory | - | iNOS IC50: 19.0 µM, NF-κB IC50: 34.0 µM[4][5] |
| Alkylated acylphloroglucinol derivative | Anti-inflammatory | - | iNOS IC50: 19.5 µM, NF-κB IC50: 37.5 µM[4][5] |
Note: This table presents data for structurally related compounds to provide context for the potential activity of this compound. The lack of specific data for this compound is a significant research gap.
Experimental Protocols
The following sections describe general experimental protocols relevant to the study of natural compounds like this compound for their cytotoxic and antiproliferative effects.
Cytotoxicity and Antiproliferative Assays (e.g., MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity and cell proliferation.[6][7][8][9]
General Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (or other test compounds) and incubate for a specified period (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO) and a positive control.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Apoptosis and Cell Cycle Analysis
Flow cytometry is a common technique to assess the effects of a compound on apoptosis and the cell cycle.
General Protocol for Apoptosis (Annexin V/Propidium Iodide Staining):
-
Cell Treatment: Treat cells with this compound at various concentrations for a defined period.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Stain the cells with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
General Protocol for Cell Cycle Analysis (Propidium Iodide Staining):
-
Cell Treatment: Treat cells with this compound.
-
Cell Fixation: Harvest and fix the cells in cold ethanol.
-
Staining: Treat the cells with RNase A and stain with propidium iodide.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).[10][11][12][13]
Signaling Pathways
The specific signaling pathways modulated by this compound have not yet been elucidated in the scientific literature. However, based on the known activities of other natural phloroglucinols and polyphenols, it is plausible that this compound may exert its effects through the modulation of key cancer-related signaling pathways such as NF-κB, MAPK, and PI3K/Akt.[14][15][16][17][18] These pathways are central to cell survival, proliferation, and apoptosis.
Hypothetical Signaling Pathway for this compound's Anticancer Activity
The following diagram illustrates a hypothetical mechanism of action for this compound, based on the known targets of similar natural compounds. This is a speculative model and requires experimental validation.
Caption: Hypothetical signaling pathways modulated by this compound.
Synthesis
General Workflow for the Synthesis of Dimeric Phloroglucinols
Caption: General workflow for dimeric phloroglucinol synthesis.
Conclusion and Future Directions
This compound is a structurally interesting natural product with potential biological activities that warrant further investigation. This technical guide has summarized the currently available information, highlighting a significant need for more focused research on this specific compound. Key areas for future research include:
-
Quantitative Biological Evaluation: Determination of IC50 values of pure this compound against a panel of cancer cell lines is essential to quantify its antiproliferative and cytotoxic potential.
-
Mechanism of Action Studies: Elucidation of the specific signaling pathways modulated by this compound is crucial to understand its molecular mechanism of action.
-
In Vivo Studies: Following promising in vitro results, in vivo studies in animal models will be necessary to evaluate the efficacy and safety of this compound as a potential therapeutic agent.
-
Chemical Synthesis: Development of an efficient and scalable total synthesis of this compound will be critical for producing sufficient quantities for extensive biological testing and for the generation of novel analogs with improved activity.
By addressing these research gaps, the scientific community can better understand the therapeutic potential of this compound and its derivatives in the context of drug discovery and development.
References
- 1. [Studies on phloroglucinol derivatives of Dryopteris fragrans L] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. One pot synthesis and anticancer activity of dimeric phloroglucinols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Toward an efficient and eco-friendly route for the synthesis of dimeric 2,4-diacetyl phloroglucinol and its potential as a SARS-CoV-2 main protease antagonist: insight from in silico studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and Anti-Inflammatory Activities of Phloroglucinol-Based Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Anti-Inflammatory Activities of Phloroglucinol-Based Derivatives [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 8. MTT assay overview | Abcam [abcam.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. researchgate.net [researchgate.net]
- 11. Decrease of ABCB1 protein expression and increase of G1 phase arrest induced by oleanolic acid in human multidrug-resistant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Frontiers | Silibinin Induces G2/M Cell Cycle Arrest by Activating Drp1-Dependent Mitochondrial Fission in Cervical Cancer [frontiersin.org]
- 14. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Multiple pathways regulating the anti-apoptotic protein clusterin in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. Toward an efficient and eco-friendly route for the synthesis of dimeric 2,4-diacetyl phloroglucinol and its potential as a SARS-CoV-2 main protease antagonist: insight from in silico studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Ethnobotanical Uses of Albaspidin AA-Containing Plants: A Technical Guide
An In-depth Examination for Researchers and Drug Development Professionals
The phloroglucinol derivative, Albaspidin AA, found predominantly in ferns of the Dryopteris genus, has garnered scientific interest due to its traditional medicinal applications. This technical guide provides a comprehensive overview of the ethnobotanical uses of plants containing this compound, with a focus on quantitative data, experimental protocols, and the underlying biological mechanisms for researchers, scientists, and drug development professionals.
Ethnobotanical Landscape and Traditional Applications
Plants containing this compound, most notably the Male Fern (Dryopteris filix-mas), have a long and well-documented history in traditional medicine across various cultures.[1] The primary and most consistent ethnobotanical application is as a potent vermifuge, specifically for the expulsion of tapeworms and other intestinal parasites.[1][2] The rhizome of the plant is the principal part used for this purpose.[1] The active principle was historically referred to as "filicin," a crude extract containing a mixture of phloroglucinols, including this compound.[1] This traditional knowledge was so esteemed that Dryopteris filix-mas was listed in the U.S. Pharmacopoeia as an official anthelmintic.
Beyond its use against parasitic worms, traditional medicine, particularly in Southern Nigeria, utilizes decoctions of Dryopteris filix-mas leaves for the treatment of inflammation, rheumatoid arthritis, wounds, and ulcers.[3][4][5] Other documented traditional uses include the management of digestive discomfort and stomach cramps.
It is crucial to note that while the use of Dryopteris species is well-established in traditional practices, the plant is also recognized as toxic if not prepared and administered correctly.[6] Historical accounts document severe side effects, including blindness and death, which led to a decline in its use with the advent of modern, safer anthelmintic drugs.[1][2][6]
Quantitative Ethnobotanical and Preclinical Data
While specific quantitative ethnobotanical data for this compound is limited, preclinical studies on extracts from Dryopteris species provide valuable insights into their efficacy.
| Traditional Use | Plant Part | Preparation | Quantitative Data | Reference |
| Intestinal Parasites | Rhizome | Decoction, Powder | A 250 mg/kg filicic acid-rich rhizome extract resulted in a 78% reduction in cestode load in a rodent model. | |
| Inflammation | Leaves | Ethanolic Extract | An ethanolic frond extract demonstrated a 40% decrease in rat paw edema. | |
| Inflammation | Leaves | Ethanolic Extract | The ethanolic frond extract exhibited COX-2 inhibition at a concentration of 30 µg/ml. | |
| Traditional Dosage (Anthelmintic) | Rhizome | Decoction | 10-15g of rhizome boiled in 250ml of water. | |
| Traditional Dosage (Anthelmintic) | Rhizome | Powder | 3-5g of powdered rhizome. |
Experimental Protocols
Extraction and Fractionation of Anti-inflammatory Compounds from Dryopteris filix-mas Leaves
This protocol is based on the methodology described in the evaluation of the anti-inflammatory activity of D. filix-mas ethanolic leaf extract.[3][5]
1. Plant Material Collection and Preparation:
-
Fresh leaves of Dryopteris filix-mas are collected and authenticated. A voucher specimen should be deposited in a recognized herbarium.
-
The leaves are washed and air-dried at room temperature for approximately 7 days.
-
The dried leaves are pulverized into a coarse powder.
2. Extraction:
-
A total of 2.5 kg of the pulverized leaves is macerated with 7.5 liters of 80% aqueous ethanol for 48 hours with occasional agitation.
-
The mixture is filtered, and the filtrate is concentrated to dryness using a water bath set at 40°C to yield the crude ethanolic extract.
3. Fractionation:
-
The crude extract is successively partitioned against solvents of increasing polarity, such as n-hexane, ethyl acetate, and butanol.
-
The resulting fractions are concentrated to dryness using a thermostatic water bath at 40°C.
4. Bioassay-Guided Isolation:
-
The different fractions are screened for anti-inflammatory activity using in vivo models like egg-albumin-induced paw edema in rats.
-
The most active fraction (e.g., ethyl acetate fraction) is subjected to further purification using techniques like vacuum liquid chromatography (VLC) followed by size-exclusion chromatography (e.g., Sephadex LH-20).
-
The structure of the isolated bioactive compounds is elucidated using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Signaling Pathways and Mechanisms of Action
Anti-inflammatory Mechanism
The anti-inflammatory properties of extracts from Dryopteris species are attributed, at least in part, to the inhibition of the cyclooxygenase-2 (COX-2) enzyme. COX-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins, which are potent inflammatory mediators. By inhibiting COX-2, this compound and other bioactive compounds in the extract can reduce the production of prostaglandins, thereby alleviating inflammation and pain.
Anthelmintic Mechanism
The precise molecular mechanism of the anthelmintic action of this compound is not fully elucidated. However, it is understood that the "filicin" complex, of which this compound is a component, exerts its effect by paralyzing tapeworms.[1] This paralysis is believed to be caused by the disruption of the parasite's energy metabolism. The phloroglucinol derivatives likely interfere with key metabolic enzymes within the parasite, leading to muscle paralysis and subsequent expulsion from the host's gastrointestinal tract.
Conclusion and Future Directions
The ethnobotanical history of plants containing this compound, particularly Dryopteris filix-mas, highlights a rich tradition of use, primarily as an anthelmintic and more recently for its anti-inflammatory properties. While preclinical studies have begun to validate these traditional uses, there is a clear need for more focused research on the specific pharmacological activities of isolated this compound. Future investigations should aim to:
-
Conduct quantitative ethnobotanical surveys to better understand traditional preparation methods and dosages.
-
Develop and validate standardized methods for the extraction and quantification of this compound in plant materials.
-
Elucidate the precise molecular targets and signaling pathways involved in the anti-inflammatory and anthelmintic effects of pure this compound.
-
Perform comprehensive toxicological studies on isolated this compound to establish a clear therapeutic window and safety profile.
A deeper understanding of the ethnobotany and pharmacology of this compound holds significant potential for the development of new therapeutic agents, particularly in the fields of parasitology and inflammatory diseases. This guide serves as a foundational resource for researchers and drug development professionals to navigate the current landscape and identify key areas for future exploration.
References
- 1. caringsunshine.com [caringsunshine.com]
- 2. researchgate.net [researchgate.net]
- 3. Dryopteris filix-mas (L.) Schott ethanolic leaf extract and fractions exhibited profound anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dryopteris filix-mas (L.) Schott ethanolic leaf extract and fractions exhibited profound anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dryopteris filix-mas (L.) Schott ethanolic leaf extract and fractions exhibited profound anti-inflammatory activity [ajp.mums.ac.ir]
- 6. Male Fern: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
Methodological & Application
Application Notes and Protocols: Albaspidin AA Cytotoxicity Assay in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Albaspidin AA is a naturally occurring phloroglucinol derivative found in certain species of ferns, particularly within the Dryopteris genus. Phloroglucinols as a class of compounds have garnered significant interest in oncological research due to their potential antiproliferative and cytotoxic effects against various cancer cell lines. While specific quantitative cytotoxicity data for this compound is not extensively documented in publicly available literature, related compounds and extracts from its natural sources have demonstrated notable anti-cancer properties. Extracts from Dryopteris species have shown cytotoxic effects against cervical and prostate cancer cells.[1] The parent compound, phloroglucinol, has been shown to induce apoptosis in prostate and colon cancer cells.[2][3]
These application notes provide a comprehensive guide for researchers to evaluate the cytotoxic effects of this compound on various cancer cell lines. Included are a detailed protocol for the widely used MTT assay, a structured table to present exemplary cytotoxicity data of a related extract, and diagrams illustrating the experimental workflow and a putative signaling pathway.
Data Presentation: Cytotoxicity of Dryopteris juxtapostia Root Extract
| Plant Extract | Cancer Cell Line | Cell Line Type | IC50 (µg/mL) |
| Dryopteris juxtapostia root (DCM extract) | HeLa | Cervical Cancer | 17.1[1] |
| Dryopteris juxtapostia root (DCM extract) | PC3 | Prostate Cancer | 45.2[1] |
Experimental Protocols: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. The assay is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of viable cells into purple formazan crystals.
Materials:
-
This compound
-
Cancer cell lines of interest (e.g., HeLa, PC3, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS), pH 7.4
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a negative control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the concentration of this compound.
-
Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, from the dose-response curve.
-
Mandatory Visualizations
Caption: Experimental workflow for determining the cytotoxicity of this compound using the MTT assay.
Caption: Putative signaling pathway for this compound-induced apoptosis in cancer cells.
References
- 1. Dryopteris juxtapostia Root and Shoot: Determination of Phytochemicals; Antioxidant, Anti-Inflammatory, and Hepatoprotective Effects; and Toxicity Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phloroglucinol induces apoptosis via apoptotic signaling pathways in HT-29 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Analytical Techniques for the Characterization of Albaspidin AA: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Albaspidin AA is a naturally occurring phloroglucinol derivative found in ferns of the Dryopteris genus, notably Dryopteris crassirhizoma. Phloroglucinols are a class of secondary metabolites known for their diverse biological activities, including antibacterial, antiviral, and nematicidal properties. Accurate and robust analytical methods are crucial for the isolation, identification, and quantification of this compound to support research in drug discovery and development. This document provides detailed application notes and experimental protocols for the comprehensive characterization of this compound using modern analytical techniques.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental for the development of analytical methods and for its application in biological studies.
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₄O₈ | --INVALID-LINK-- |
| Molecular Weight | 404.4 g/mol | --INVALID-LINK-- |
| CAS Number | 3570-40-9 | --INVALID-LINK-- |
| Appearance | Yellowish crystalline solid | General knowledge |
| Solubility | Soluble in methanol, ethanol, DMSO, and other organic solvents. Sparingly soluble in water. | General knowledge |
Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the separation, identification, and quantification of this compound in complex mixtures such as plant extracts.
Application Note
Reverse-phase HPLC (RP-HPLC) is the most common mode used for the analysis of phloroglucinols like this compound. A C18 column is typically employed, offering good retention and resolution. The mobile phase usually consists of a mixture of an aqueous solvent (often with a modifier like formic acid to improve peak shape) and an organic solvent such as acetonitrile or methanol. Gradient elution is generally preferred to achieve optimal separation of this compound from other related phloroglucinols present in the extract. Detection is commonly performed using a Diode Array Detector (DAD) or a UV-Vis detector, with a characteristic absorption maximum for this compound.
Experimental Protocol: RP-HPLC Method for Phloroglucinol Analysis
This protocol is adapted from methods used for the analysis of phloroglucinols from Dryopteris species and can be optimized for this compound.
-
Instrumentation:
-
HPLC system with a binary pump, autosampler, column oven, and Diode Array Detector (DAD).
-
-
Column:
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution:
-
A typical gradient could be: 0-5 min, 10% B; 5-30 min, 10-90% B; 30-35 min, 90% B; 35-40 min, 90-10% B; 40-45 min, 10% B (equilibration). The gradient should be optimized based on the specific separation requirements.
-
-
Flow Rate:
-
1.0 mL/min.
-
-
Column Temperature:
-
30 °C.
-
-
Detection:
-
DAD detection at a wavelength range of 200-400 nm. The specific wavelength for quantification of this compound should be determined from its UV spectrum (typically around 290 nm).
-
-
Injection Volume:
-
10 µL.
-
-
Sample Preparation:
-
Extract the plant material (e.g., rhizomes of Dryopteris crassirhizoma) with a suitable solvent like methanol or ethanol.
-
Evaporate the solvent to dryness.
-
Re-dissolve the residue in the initial mobile phase composition.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Mass Spectrometry (MS) for Structural Confirmation
Mass spectrometry is a powerful technique for confirming the molecular weight and elucidating the structure of this compound through fragmentation analysis.
Application Note
Electrospray ionization (ESI) is a suitable ionization technique for this compound, typically in negative ion mode due to the presence of acidic hydroxyl groups. High-resolution mass spectrometry (HRMS), for instance, using an Orbitrap mass analyzer, can provide accurate mass measurements, which aids in confirming the elemental composition. Tandem mass spectrometry (MS/MS or MSⁿ) experiments are essential for structural elucidation by analyzing the fragmentation patterns of the parent ion.
Experimental Protocol: HPLC-ESI-MS/MS Analysis
-
Instrumentation:
-
HPLC system coupled to a mass spectrometer with an ESI source (e.g., LTQ-Orbitrap).
-
-
HPLC Conditions:
-
Use the HPLC method described in the previous section. The mobile phase is compatible with ESI-MS.
-
-
Mass Spectrometer Parameters (Negative Ion Mode):
-
Ion Source: Electrospray Ionization (ESI).
-
Capillary Voltage: -3.5 kV.
-
Sheath Gas Flow Rate: 40 (arbitrary units).
-
Auxiliary Gas Flow Rate: 10 (arbitrary units).
-
Capillary Temperature: 300 °C.
-
Scan Range: m/z 100-1000.
-
-
Data Acquisition:
-
Full Scan (MS1): Acquire high-resolution full scan spectra to determine the accurate mass of the deprotonated molecule [M-H]⁻.
-
MS/MS (MS2): Isolate the [M-H]⁻ ion of this compound and subject it to collision-induced dissociation (CID) to obtain fragmentation spectra.
-
MS³: Further fragmentation of a prominent MS2 fragment ion can provide additional structural information.
-
Quantitative Data: Mass Spectrometry of this compound
| Parameter | Observed Value |
| Retention Time (RT) | 43.22 min[1] |
| [M-H]⁻ (m/z) | 403.1395 (Calculated for C₂₁H₂₃O₈⁻: 403.1396) |
| MS² Fragmentation ([M-H]⁻ at m/z 403) | m/z 223, 209 (base peak), 197, 195, 191[1] |
| MS³ Fragmentation (precursor m/z 209) | m/z 191 (base peak)[1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Elucidation
NMR spectroscopy is the most powerful technique for the unambiguous structural determination of this compound, providing detailed information about the carbon-hydrogen framework.
Application Note
A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is required for the complete assignment of all proton and carbon signals in the this compound molecule. Deuterated solvents such as methanol-d₄ (CD₃OD) or acetone-d₆ ((CD₃)₂CO) are suitable for dissolving this compound for NMR analysis.
Experimental Protocol: NMR Analysis
-
Instrumentation:
-
NMR spectrometer operating at a high frequency (e.g., 400 MHz or higher for ¹H).
-
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of purified this compound in 0.5 mL of a suitable deuterated solvent (e.g., CD₃OD).
-
-
¹H NMR:
-
Acquire a standard one-dimensional proton NMR spectrum to observe the chemical shifts, multiplicities, and integrals of the proton signals.
-
-
¹³C NMR:
-
Acquire a one-dimensional carbon NMR spectrum, often using a proton-decoupled sequence, to identify the chemical shifts of all carbon atoms. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.
-
-
2D NMR:
-
COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings (¹H-¹H correlations).
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations (¹H-¹³C).
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations, which is crucial for connecting different parts of the molecule.
-
Biological Activity and Signaling Pathway
Application Note
This compound, as a member of the phloroglucinol class, is known to possess antibacterial activity. The mechanism of action for related phloroglucinols, such as Aspidin BB, against bacteria like Staphylococcus aureus involves the induction of reactive oxygen species (ROS) generation. This leads to oxidative stress, causing damage to the cell membrane, DNA, and proteins, ultimately resulting in bacterial cell death[2]. It is plausible that this compound shares a similar mechanism of action.
Putative Signaling Pathway for Antibacterial Action
Conclusion
The analytical techniques and protocols outlined in this document provide a comprehensive framework for the characterization of this compound. The combination of HPLC for separation and quantification, mass spectrometry for molecular weight confirmation and fragmentation analysis, and NMR for definitive structure elucidation is essential for rigorous scientific investigation. Understanding the biological activity and potential signaling pathways of this compound is critical for its development as a potential therapeutic agent. The provided protocols serve as a starting point and should be optimized based on the specific instrumentation and research objectives.
References
Application Notes and Protocols: Albaspidin AA Stability Testing and Degradation Analysis
Introduction
Albaspidin AA is a naturally occurring acylphloroglucinol found in certain ferns of the Dryopteris genus.[1][2] Like other compounds in this class, it exhibits a range of biological activities, including antibacterial and nematocidal properties, making it a compound of interest for pharmaceutical research and development.[3] The inherent chemical structure of acylphloroglucinols, characterized by a substituted phloroglucinol core, can be susceptible to degradation under various environmental conditions. Understanding the stability of this compound is therefore critical for the development of stable pharmaceutical formulations and for defining appropriate storage and handling conditions.
Forced degradation studies are an essential component of drug development, providing insights into the intrinsic stability of a drug substance, potential degradation pathways, and helping to develop stability-indicating analytical methods as mandated by regulatory bodies like the ICH.[4][5][6][7] These studies involve subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and light.
This application note provides a comprehensive protocol for the stability testing and degradation analysis of this compound. It includes detailed methodologies for forced degradation studies and a validated high-performance liquid chromatography (HPLC) method suitable for separating this compound from its potential degradation products.
Experimental Workflow
The overall workflow for the stability testing and degradation analysis of this compound is depicted below. It encompasses sample preparation under various stress conditions followed by analysis to quantify the remaining parent compound and detect degradation products.
Caption: Workflow for this compound stability testing.
Proposed Degradation Pathways
Based on the chemical structure of acylphloroglucinols and general knowledge of their stability, this compound may be susceptible to degradation through several pathways, primarily involving the phloroglucinol rings. Acylphloroglucinols are known to be unstable in the presence of oxygen and in non-acidified aqueous solutions. The core phloroglucinol structure itself has been shown to be susceptible to oxidation and alkaline hydrolysis.[4][8] The following diagram illustrates hypothetical degradation pathways for this compound.
Caption: Proposed degradation pathways for this compound.
Materials and Methods
Materials
-
This compound reference standard (>98% purity)
-
HPLC grade acetonitrile and methanol
-
Formic acid (analytical grade)
-
Hydrochloric acid (HCl, analytical grade)
-
Sodium hydroxide (NaOH, analytical grade)
-
Hydrogen peroxide (H₂O₂, 30% solution)
-
Purified water (18.2 MΩ·cm)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Diode Array Detector (DAD).
-
A mass spectrometer (MS) detector is recommended for the identification of degradation products.
-
A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is suitable for separation.
-
pH meter
-
Analytical balance
-
Forced degradation studies should be conducted in a calibrated stability chamber or water bath. Photostability studies require a photostability chamber compliant with ICH Q1B guidelines.
Experimental Protocols
Preparation of Stock and Working Solutions
-
This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Working Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with a 50:50 mixture of methanol and water. This working solution will be used for the stress studies.
Forced Degradation (Stress) Studies
The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[4] The duration and conditions may need to be adjusted based on the observed stability of this compound.
Table 1: Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Procedure |
| Acid Hydrolysis | 0.1 M HCl | Mix 1 mL of this compound working solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Withdraw samples at appropriate time points (e.g., 0, 2, 6, 12, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase to the target concentration. |
| Alkaline Hydrolysis | 0.1 M NaOH | Mix 1 mL of this compound working solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 4 hours. Withdraw samples at appropriate time points (e.g., 0, 0.5, 1, 2, 4 hours), neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase. |
| Oxidative Degradation | 3% H₂O₂ | Mix 1 mL of this compound working solution with 1 mL of 3% H₂O₂. Store in the dark at room temperature for 24 hours. Withdraw samples at appropriate time points and dilute with mobile phase. |
| Thermal Degradation | 80°C (in solution) | Place the this compound working solution in a tightly sealed vial and incubate at 80°C for 48 hours. Withdraw samples at appropriate time points and dilute with mobile phase. |
| Photolytic Degradation | ICH Q1B compliant photostability chamber (UV and visible light) | Expose the this compound working solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be kept in the dark. |
HPLC-UV/MS Analytical Method
A stability-indicating HPLC method is crucial for separating the parent drug from its degradation products.
Table 2: HPLC Method Parameters
| Parameter | Condition |
| Column | C18 reversed-phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-5 min: 40% B; 5-20 min: 40-90% B; 20-25 min: 90% B; 25.1-30 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Injection Vol. | 10 µL |
| UV Detection | 280 nm |
| MS Detector | ESI in negative mode (recommended for phenolic compounds). Scan range: m/z 100-800. |
Data Presentation and Analysis
The results of the stability testing should be presented in a clear and organized manner to facilitate comparison and interpretation. The percentage of this compound remaining and the formation of degradation products should be quantified.
Table 3: Example Stability Data for this compound under Stress Conditions
| Stress Condition | Time (hours) | This compound Remaining (%) | Peak Area of Major Degradant 1 | Peak Area of Major Degradant 2 |
| Control | 0 | 100.0 | 0 | 0 |
| 24 | 99.8 | Not Detected | Not Detected | |
| Acid Hydrolysis | 6 | 98.5 | Not Detected | Not Detected |
| 24 | 97.2 | 15,432 | Not Detected | |
| Alkaline Hydrolysis | 1 | 85.3 | 123,456 | 45,678 |
| 4 | 62.1 | 345,678 | 98,765 | |
| Oxidative Degradation | 6 | 89.7 | 98,765 | Not Detected |
| 24 | 75.4 | 254,321 | 34,567 | |
| Thermal Degradation | 24 | 95.8 | 23,456 | Not Detected |
| 48 | 91.3 | 45,678 | 12,345 | |
| Photolytic Degradation | 24 | 92.1 | 54,321 | Not Detected |
(Note: The data presented in this table is hypothetical and for illustrative purposes only.)
Conclusion
This application note provides a framework for conducting forced degradation studies and stability analysis of this compound. The outlined protocols for stress testing under hydrolytic, oxidative, thermal, and photolytic conditions, combined with the proposed HPLC-UV/MS analytical method, will enable researchers to determine the intrinsic stability of this compound, identify potential degradation products, and establish degradation pathways. This information is fundamental for the development of stable pharmaceutical formulations and for meeting regulatory requirements for drug development. The susceptibility of similar acylphloroglucinol compounds to alkaline and oxidative conditions suggests that these will be critical stress factors to evaluate for this compound.
References
- 1. Unusual terpenylated acylphloroglucinols from Dryopteris wallichiana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The chemistry of dryopteris acylphloroglucinols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. ijrpns.com [ijrpns.com]
- 5. ijrpp.com [ijrpp.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmasm.com [pharmasm.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Albaspidin AA in Experimental Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility of Albaspidin AA and protocols for its use in experimental assays. The data and methodologies are intended to guide researchers in accurately preparing and utilizing this compound for in vitro studies.
This compound: Solubility Profile
This compound is a naturally occurring phloroglucinol derivative with known antibacterial and nematocidal activities. For effective use in experimental assays, understanding its solubility in various solvents is crucial. This compound is generally soluble in several organic solvents.
Quantitative Solubility Data
The following table summarizes the known solubility information for this compound. It is important to note that while some suppliers provide pre-made solutions at specific concentrations, the maximum solubility may be higher.
| Solvent | Reported Concentration | Molar Concentration (MW: 404.41 g/mol ) | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 40 mg/mL[1] | ≥ 98.9 mM | A stock concentration of 10 mM in DMSO is commonly available from commercial suppliers.[2] |
| Pyridine | Soluble | - | Qualitative data suggests solubility, but specific concentrations are not readily available.[2] |
| Methanol | Soluble | - | Qualitative data suggests solubility, but specific concentrations are not readily available.[2] |
| Ethanol | Soluble | - | Qualitative data suggests solubility, but specific concentrations are not readily available.[2] |
To enhance the solubility of this compound, gentle warming to 37°C and sonication in an ultrasonic bath are recommended.[3]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol outlines the steps for preparing a concentrated stock solution of this compound in DMSO, which can then be diluted to the desired working concentration for various assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or incubator at 37°C (optional)
-
Ultrasonic bath (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.04 mg of this compound (Molecular Weight = 404.41 g/mol ).
-
Solvent Addition: Add the calculated volume of DMSO to the tube containing the this compound powder.
-
Dissolution:
-
Sterilization (Optional): If required for your specific application (e.g., cell culture), filter-sterilize the stock solution using a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay for Antibacterial Activity
This protocol describes a standard broth microdilution method to determine the minimum inhibitory concentration (MIC) of this compound against a bacterial strain.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli)
-
Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Positive control antibiotic (e.g., ampicillin, tetracycline)
-
Negative control (DMSO)
Procedure:
-
Bacterial Inoculum Preparation:
-
Culture the bacterial strain overnight in the appropriate growth medium.
-
Dilute the overnight culture to achieve a standardized inoculum, typically adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Further dilute the standardized inoculum in fresh medium to the final desired concentration for the assay (e.g., 5 x 10⁵ CFU/mL).
-
-
Serial Dilution of this compound:
-
In a sterile 96-well plate, perform a two-fold serial dilution of the this compound stock solution in the bacterial growth medium. The final concentration of DMSO in each well should be kept low (typically ≤1%) to avoid solvent-induced toxicity.
-
-
Inoculation: Add the prepared bacterial inoculum to each well containing the diluted this compound.
-
Controls:
-
Positive Control: Include wells with bacteria and a known antibiotic.
-
Negative Control (Solvent Toxicity): Include wells with bacteria and the highest concentration of DMSO used in the assay.
-
Growth Control: Include wells with bacteria and medium only.
-
Sterility Control: Include wells with medium only.
-
-
Incubation: Incubate the microtiter plate at the optimal growth temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.
-
MIC Determination:
-
After incubation, visually inspect the wells for bacterial growth (turbidity).
-
Alternatively, measure the optical density (OD) at 600 nm using a microplate reader.
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Visualizations
Experimental Workflow for MIC Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Proposed Mechanism of Action: Bacterial Membrane Disruption
While the precise signaling pathway modulated by this compound is not fully elucidated, its antibacterial activity is likely attributed to the disruption of the bacterial cell membrane, a common mechanism for phenolic compounds.
Caption: Proposed mechanism of this compound via bacterial membrane disruption.
References
Troubleshooting & Optimization
Overcoming Albaspidin AA low solubility in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Albaspidin AA. The information provided is designed to help overcome common challenges, particularly its low solubility in aqueous solutions.
Troubleshooting Guide
Issue: this compound is precipitating out of my aqueous buffer during my experiment.
Possible Cause 1: Low Aqueous Solubility
This compound is a lipophilic molecule with limited solubility in aqueous solutions.[1]
Solution:
-
Use of Co-solvents: Prepare a high-concentration stock solution of this compound in an organic solvent such as Dimethyl Sulfoxide (DMSO), ethanol, or methanol.[2] Subsequently, dilute the stock solution into your aqueous experimental buffer. It is crucial to ensure the final concentration of the organic solvent is compatible with your experimental system (typically ≤ 0.1% for cell-based assays).
-
pH Adjustment: The solubility of compounds with acidic or basic functional groups can be influenced by the pH of the solution. While specific data for this compound is limited, exploring a range of pH values for your buffer system may improve solubility.
-
Inclusion Complexes: Consider the use of cyclodextrins to form inclusion complexes. These can enhance the aqueous solubility of hydrophobic compounds.
Possible Cause 2: Insufficient Mixing or Dissolution Time
The dissolution of this compound, even in organic solvents, may require energy input.
Solution:
-
Sonication: After adding the solvent to the this compound powder, sonicate the mixture in an ultrasonic bath.
-
Vortexing: Vigorously vortex the solution to ensure complete dissolution.
-
Gentle Heating: Gently warm the solution to 37°C to aid in dissolution.[3] However, be cautious about potential degradation at higher temperatures.
Issue: I am observing cellular toxicity in my control group treated with the vehicle.
Possible Cause: High Concentration of Organic Solvent
Organic solvents such as DMSO and ethanol can be toxic to cells at higher concentrations.
Solution:
-
Minimize Final Solvent Concentration: Aim for the lowest possible final concentration of the organic solvent in your cell culture media, ideally not exceeding 0.1%.
-
Vehicle Control: Always include a vehicle control in your experiments (i.e., cells treated with the same final concentration of the organic solvent without this compound) to account for any solvent-induced effects.
-
Alternative Solvents: If DMSO or ethanol prove to be too toxic for your specific cell line, consider less common solvents, but ensure their compatibility is validated.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a natural phloroglucinol derivative.[1] It has been reported to possess various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1]
Q2: What is the solubility of this compound in common solvents?
Q3: How should I prepare a stock solution of this compound?
It is recommended to prepare a high-concentration stock solution in an organic solvent like DMSO. For example, a 10 mM stock solution can be prepared. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[3]
Q4: What are some general strategies to improve the solubility of poorly soluble compounds like this compound?
Several formulation strategies can be employed to enhance the aqueous solubility of hydrophobic compounds. These include the use of co-solvents, surfactants, cyclodextrins, and nanoparticle formulations.[4][5][6][7][8]
Q5: What are the potential signaling pathways modulated by this compound?
While specific studies on this compound are limited, many natural compounds with anti-inflammatory and anticancer properties are known to modulate key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[9][10][11][12][13][14] These pathways are crucial regulators of inflammation and cell proliferation, and it is plausible that this compound exerts its effects through these or related pathways. Further research is needed to elucidate the precise molecular mechanisms of this compound.
Data Presentation
Table 1: Qualitative Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Water | Sparingly Soluble | [1] |
| DMSO | Soluble | [2] |
| Ethanol | Soluble | [2] |
| Methanol | Soluble | [2] |
| Pyridine | Soluble | [2] |
Table 2: Stock Solution Preparation Guide for this compound (Molecular Weight: 404.41 g/mol )
| Desired Stock Concentration | Volume of DMSO to add to 1 mg of this compound | Volume of DMSO to add to 5 mg of this compound |
| 1 mM | 2.47 mL | 12.36 mL |
| 5 mM | 0.49 mL | 2.47 mL |
| 10 mM | 0.25 mL | 1.24 mL |
This table is adapted from a supplier's recommendation and serves as a practical guide.[3] Actual solubility limits may be higher.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Weigh out the desired amount of this compound (e.g., 1 mg) into a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve a 10 mM concentration (for 1 mg of this compound with a molecular weight of 404.41 g/mol , this would be approximately 247 µL).
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
Place the tube in a sonicator bath for 5-10 minutes to ensure complete dissolution.
-
If precipitation is still observed, gently warm the solution to 37°C and repeat vortexing and sonication.
-
Once fully dissolved, aliquot the stock solution into smaller volumes in sterile tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: General Method for Enhancing Aqueous Solubility using a Co-solvent Approach for Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Aqueous buffer or cell culture medium
-
Sterile tubes
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution.
-
Determine the final desired concentration of this compound in your experiment.
-
Calculate the volume of the stock solution needed to achieve the final concentration.
-
Serially dilute the stock solution in your aqueous buffer or cell culture medium to reach the final concentration. It is crucial to add the stock solution to the aqueous medium while vortexing to ensure rapid dispersion and minimize precipitation.
-
Ensure the final concentration of DMSO in the working solution is below the tolerance level of your experimental system (e.g., ≤ 0.1%).
-
Prepare a vehicle control with the same final concentration of DMSO.
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: General overview of the NF-κB signaling pathway.
Caption: Simplified representation of a MAPK signaling cascade.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | CAS:3570-40-9 | Manufacturer ChemFaces [chemfaces.com]
- 3. glpbio.com [glpbio.com]
- 4. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. pharmtech.com [pharmtech.com]
- 9. Research progress on plant-derived natural compounds regulating the MAPK signaling pathway for the prevention and therapy of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Research Progress on Anti-Inflammatory Effects and Mechanisms of Alkaloids from Chinese Medical Herbs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Albaspidin AA HPLC-MS Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) analysis of Albaspidin AA. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound relevant to HPLC-MS analysis?
A1: Understanding the chemical properties of this compound is fundamental for method development and troubleshooting. Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₄O₈ | [1][2][3] |
| Molecular Weight | 404.4 g/mol | [1][2][3] |
| Physical Description | Yellow powder | [2] |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | [2] |
| Chemical Class | Phloroglucinol derivative | [1] |
Q2: What is a typical starting HPLC-MS method for this compound analysis?
A2: A general reverse-phase HPLC method coupled with mass spectrometry is suitable for the analysis of this compound and other phloroglucinols. The following table outlines a recommended starting protocol based on methods for similar compounds from Dryopteris species.[4]
| Parameter | Recommended Conditions |
| HPLC Column | C18 reverse-phase (e.g., 150 mm x 2.1 mm, 1.9 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start with a low percentage of B, ramp up to a high percentage of B to elute the analyte, then return to initial conditions for re-equilibration. A typical gradient might be 5% to 95% B over 10-15 minutes. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 5 - 10 µL |
| MS Ionization Mode | Electrospray Ionization (ESI), typically in negative ion mode for phenolic compounds. |
| MS Detection | Full scan mode to identify the [M-H]⁻ ion (m/z 403.14) and MS/MS (tandem mass spectrometry) to monitor specific fragment ions for quantification. |
Q3: What are the expected mass spectral fragments for this compound?
A3: Phloroglucinol derivatives like this compound characteristically fragment at the methylene bridges connecting the phenolic rings.[3] For this compound, with a molecular weight of 404.4, the deprotonated molecule [M-H]⁻ would have an m/z of approximately 403.14. Key fragment ions would result from the cleavage of the central CH₂ bridge.
Below is a diagram illustrating the potential fragmentation pathway of this compound.
Caption: Predicted fragmentation of this compound in MS/MS.
Troubleshooting Guides
This section provides solutions to common problems encountered during the HPLC-MS analysis of this compound.
Chromatography Issues
Problem: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Suggested Solution |
| Column Overload | Reduce the sample concentration or injection volume. |
| Secondary Interactions | Ensure the mobile phase pH is appropriate. For acidic compounds like this compound, a low pH (e.g., using 0.1% formic acid) can improve peak shape. |
| Column Contamination or Degradation | Flush the column with a strong solvent (e.g., isopropanol). If the problem persists, replace the column. |
| Inappropriate Solvent for Sample Dissolution | Dissolve the sample in a solvent similar in composition to the initial mobile phase. |
Problem: Inconsistent Retention Times
| Possible Cause | Suggested Solution |
| Inadequate Column Equilibration | Ensure the column is sufficiently equilibrated with the initial mobile phase conditions between injections. |
| Pump Malfunction | Check the HPLC pump for leaks and ensure it is delivering a consistent flow rate. |
| Mobile Phase Composition Change | Prepare fresh mobile phase and ensure proper mixing if using a multi-component mobile phase. |
| Temperature Fluctuations | Use a column oven to maintain a constant temperature. |
Mass Spectrometry Issues
Problem: Low Signal Intensity or No Signal
| Possible Cause | Suggested Solution |
| Incorrect Ionization Mode | This compound is a phenolic compound and is expected to ionize well in negative ion mode (ESI-). Verify that the mass spectrometer is set to the correct polarity. |
| Suboptimal MS Source Parameters | Optimize source parameters such as capillary voltage, gas flow, and temperature. |
| Sample Degradation | This compound may be unstable under certain conditions. Prepare fresh samples and consider the stability in the autosampler. |
| Ion Suppression | Dilute the sample to reduce matrix effects. Improve sample cleanup procedures. |
Problem: Unidentified or Unexpected Peaks in the Mass Spectrum
| Possible Cause | Suggested Solution |
| Adduct Formation | Common adducts in ESI include sodium ([M+Na]⁺), potassium ([M+K]⁺), and solvent adducts. In negative mode, formate ([M+HCOO]⁻) or acetate ([M+CH₃COO]⁻) adducts can be observed. Confirm the mass difference between the unexpected peak and the expected molecular ion. |
| Contamination | Check for contaminants from solvents, glassware, or the HPLC system by injecting a blank. |
| In-source Fragmentation | Reduce the cone voltage or other source fragmentation parameters to minimize fragmentation within the ion source. |
Experimental Workflow and Troubleshooting Logic
The following diagram outlines a logical workflow for troubleshooting common HPLC-MS issues during this compound analysis.
Caption: A decision tree for troubleshooting HPLC-MS analysis of this compound.
References
- 1. An Integrated LC-ESI-MSn and High Resolution LC-ESI-QTOF Approach for the Identification of Phloroglucinols from Nepalese Hypericum japonicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Identification and metabolomic characterization of potent anti-MRSA phloroglucinol derivatives from Dryopteris crassirhizoma Nakai (Polypodiaceae) [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
Technical Support Center: Maximizing Albaspidin AA Yield from Natural Sources
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of Albaspidin AA from natural extraction. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common natural sources for extracting this compound?
A1: this compound is a phloroglucinol derivative primarily found in ferns of the Dryopteris genus. The most commonly cited source for obtaining this compound is the rhizomes of Dryopteris crassirhizoma. Other Dryopteris species may also contain this compound, but the concentrations can vary significantly.
Q2: What are the general steps involved in the extraction and isolation of this compound?
A2: The general workflow for obtaining this compound from a natural source involves several key stages:
-
Sample Preparation: The plant material, typically the rhizomes, is dried and ground into a fine powder to increase the surface area for extraction.
-
Extraction: The powdered plant material is extracted with a suitable solvent to dissolve the this compound and other phytochemicals.
-
Concentration: The solvent is removed from the extract, usually under reduced pressure, to yield a crude extract.
-
Purification: The crude extract is then subjected to one or more chromatographic techniques to isolate this compound from other co-extracted compounds.
-
Characterization and Quantification: The purified this compound is identified and its purity is assessed using analytical techniques such as HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Troubleshooting Guides
Low Extraction Yield
Problem: The yield of this compound in the crude extract is lower than expected.
| Possible Cause | Troubleshooting Step |
| Inappropriate Solvent | This compound is a moderately polar compound. Ensure you are using a solvent of appropriate polarity. Methanol and ethanol are commonly used for extracting phloroglucinols. For sequential extractions, start with a non-polar solvent like n-hexane to remove lipids, followed by a more polar solvent like dichloromethane or ethyl acetate to extract this compound. |
| Insufficient Extraction Time | For maceration, ensure the plant material is in contact with the solvent for an adequate duration (e.g., 72 hours with periodic agitation). For Soxhlet extraction, ensure a sufficient number of cycles. For ultrasonic-assisted extraction, optimize the sonication time. |
| Inadequate Solvent-to-Material Ratio | A low solvent-to-material ratio can lead to incomplete extraction. Increase the volume of solvent used per gram of plant material. |
| Poor Quality of Plant Material | The concentration of this compound can vary depending on the age, geographical source, and storage conditions of the plant material. Use freshly harvested and properly stored rhizomes if possible. |
| Degradation of this compound | Phloroglucinol derivatives can be sensitive to heat and light. Avoid excessive temperatures during extraction and concentration. Store extracts in the dark and at low temperatures.[1] |
Purification Challenges
Problem: Difficulty in isolating pure this compound from the crude extract.
| Possible Cause | Troubleshooting Step |
| Co-elution of Impurities | Dryopteris extracts contain a complex mixture of similar phloroglucinols which can co-elute with this compound.[2][3] Employ orthogonal chromatographic techniques. For example, follow up normal-phase column chromatography with reversed-phase preparative HPLC. |
| Formation of Emulsions during Liquid-Liquid Extraction | Emulsions can form at the interface of two immiscible solvents, trapping the target compound. To break emulsions, you can try adding a saturated brine solution, gently swirling instead of vigorous shaking, or passing the mixture through a bed of celite. |
| Irreversible Adsorption on Stationary Phase | This compound may strongly adhere to the stationary phase, leading to poor recovery. Ensure the chosen stationary phase and mobile phase are compatible. For silica gel chromatography, deactivating the silica with a small amount of water or triethylamine may help. |
| Compound Degradation on Column | The acidity of some stationary phases like silica gel can cause degradation of sensitive compounds. Consider using a neutral stationary phase like deactivated silica or a polymer-based resin. |
Data Presentation
Table 1: Comparison of Extraction Methods for Phloroglucinols from Dryopteris Species
| Extraction Method | Typical Solvent(s) | Advantages | Disadvantages | Reported Yield (Total Bioactives) |
| Maceration | 80% Methanol | Simple, suitable for thermolabile compounds. | Time-consuming, may result in lower yield compared to other methods.[4] | 10.15% - 14.35% |
| Soxhlet Extraction | 80% Methanol | More efficient than maceration, exhaustive extraction. | Requires heating, which can degrade thermolabile compounds. | 11.25% - 15.75% |
| Ultrasonic-Assisted Extraction (UAE) | 70% Ethanol | Faster, requires less solvent, and can be performed at lower temperatures. | Requires specialized equipment. | Not specified for this compound, but optimized for related compounds. |
| Supercritical CO2 Extraction | CO2 with Ethanol as co-solvent | Environmentally friendly, highly selective. | High initial equipment cost. | ~6.2% (at 200 bar, 55°C) |
Experimental Protocols
Protocol 1: Ultrasonic-Assisted Extraction (UAE) of Phloroglucinols from Dryopteris crassirhizoma
This protocol is adapted from a study optimizing the extraction of α-glucosidase inhibitors, including phloroglucinols, from D. crassirhizoma.
-
Sample Preparation: Dry the rhizomes of D. crassirhizoma at a controlled temperature (e.g., 40-50°C) and grind them into a fine powder (e.g., 40-60 mesh).
-
Extraction:
-
Place a known amount of the powdered plant material (e.g., 1 g) into an extraction vessel.
-
Add the extraction solvent (e.g., 70% ethanol) at the optimized solvent-to-material ratio.
-
Place the vessel in an ultrasonic bath.
-
Sonicate at the optimized power and for the optimized duration.
-
-
Concentration:
-
Filter the extract to remove the solid plant material.
-
Concentrate the filtrate using a rotary evaporator at a controlled temperature (e.g., 40°C) to obtain the crude extract.
-
Protocol 2: Purification of Phloroglucinols using Column Chromatography
This protocol provides a general guideline for the purification of phloroglucinols from a crude extract.
-
Preparation of the Crude Extract: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Packing the Column:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., n-hexane).
-
Pour the slurry into a glass column and allow it to pack uniformly.
-
-
Loading the Sample: Carefully load the dissolved crude extract onto the top of the silica gel bed.
-
Elution:
-
Begin elution with a non-polar solvent (e.g., 100% n-hexane).
-
Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner.
-
Collect fractions of the eluate.
-
-
Fraction Analysis:
-
Analyze the collected fractions using Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing this compound.
-
Pool the fractions containing the compound of interest.
-
-
Further Purification (if necessary): The enriched fractions may require further purification using preparative HPLC to obtain highly pure this compound.
Protocol 3: HPLC Analysis for the Quantification of this compound
The following is a suggested starting point for developing an HPLC method for the quantification of this compound, based on methods used for similar phloroglucinols. Method validation (linearity, accuracy, precision, etc.) is crucial for reliable quantification.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile.
-
Gradient Program: A linear gradient starting with a higher proportion of A and gradually increasing the proportion of B over a set time (e.g., 20-30 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where this compound has maximum absorbance (this needs to be determined experimentally, but a starting point could be around 280 nm).
-
Quantification: Create a calibration curve using a certified reference standard of this compound.
Visualizations
Caption: A generalized workflow for the extraction, purification, and analysis of this compound.
Caption: A decision tree for troubleshooting low this compound extraction yields.
References
Preventing Albaspidin AA degradation during storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of Albaspidin AA during storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound degradation during storage?
A1: this compound, a phloroglucinol derivative, is susceptible to degradation primarily due to oxidation, exposure to light (photodegradation), and fluctuations in pH. Phenolic compounds, in general, are prone to oxidative degradation, which can be accelerated by factors such as elevated temperature, high humidity, and the presence of oxygen.[1][2][3]
Q2: What are the recommended short-term and long-term storage conditions for this compound?
A2: For optimal stability, this compound solutions should be stored under the following conditions:
-
Long-term storage (up to 6 months): -80°C
-
Short-term storage (up to 1 month): -20°C
To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use vials before freezing. For shipping, this compound samples should be transported on blue ice.
Q3: How does pH affect the stability of this compound?
A3: The stability of phloroglucinol compounds is significantly influenced by pH.[2][4] Generally, phenolic compounds are more stable in acidic conditions (pH < 7).[5] Alkaline conditions can promote the deprotonation of the phenolic hydroxyl groups, making the molecule more susceptible to oxidation.[2] The oxidative degradation of phloroglucinol has been shown to proceed through different mechanisms depending on the pH, with proton-coupled electron transfer (PCET) and sequential proton-loss electron transfer (SPLET) being dominant pathways.[6][7][8]
Q4: Can antioxidants be used to prevent this compound degradation?
A4: Yes, incorporating antioxidants into this compound formulations can help mitigate oxidative degradation. Common antioxidants used for stabilizing phenolic compounds include:
-
Ascorbic acid (Vitamin C): A water-soluble antioxidant.[3][9]
-
Butylated hydroxytoluene (BHT): A lipid-soluble antioxidant.[10]
The choice of antioxidant will depend on the solvent system and the specific application. It is advisable to conduct compatibility and stability studies to determine the most effective antioxidant and its optimal concentration.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity in older this compound stock solutions. | Degradation of the active compound due to improper storage. | - Verify storage conditions (temperature, light exposure). - Prepare fresh stock solutions from solid this compound. - Aliquot new stock solutions to avoid multiple freeze-thaw cycles. - Consider adding a suitable antioxidant to the stock solution. |
| Appearance of unknown peaks in HPLC analysis of this compound samples. | Formation of degradation products. | - Review storage and handling procedures to identify potential causes of degradation (e.g., exposure to light, elevated temperature, inappropriate pH). - Perform forced degradation studies to identify potential degradation products and their retention times. - Use a validated stability-indicating HPLC method for analysis. |
| Inconsistent experimental results using different batches of this compound. | Variability in the purity and stability of the compound. | - Ensure consistent and proper storage of all batches. - Qualify each new batch of this compound by HPLC to confirm purity and identity before use. - If degradation is suspected, repurify the compound if possible or obtain a new, certified batch. |
Data Presentation
Table 1: General Stability of Phenolic Compounds Under Different pH Conditions
| pH Range | General Stability of Phenolic Compounds | Reference |
| Acidic (pH < 7) | Generally more stable. | [5] |
| Neutral (pH ≈ 7) | Stability can vary; risk of oxidation increases. | [11] |
| Alkaline (pH > 7) | Generally less stable; increased susceptibility to oxidative degradation. | [2] |
Table 2: Recommended Storage Conditions for this compound Solutions
| Storage Duration | Recommended Temperature | Key Considerations |
| Short-term (≤ 1 month) | -20°C | Avoid repeated freeze-thaw cycles. |
| Long-term (≤ 6 months) | -80°C | Aliquot into single-use vials. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for inducing degradation of this compound to identify potential degradation products and to develop a stability-indicating analytical method.
1. Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, DMSO) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Incubate the solid this compound powder at 70°C for 48 hours.
-
Photodegradation: Expose the this compound solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
3. Sample Analysis:
-
After the specified stress period, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples using a validated HPLC method to observe the formation of degradation products.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for developing an HPLC method to separate this compound from its degradation products.
1. Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.
-
Gradient Program:
-
0-5 min: 30% B
-
5-20 min: 30% to 90% B
-
20-25 min: 90% B
-
25-30 min: 90% to 30% B
-
30-35 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection at a wavelength determined by the UV spectrum of this compound (e.g., 280 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
2. Method Validation:
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The forced degradation samples from Protocol 1 should be used to demonstrate specificity.
Visualizations
Caption: Workflow for the forced degradation study of this compound.
References
- 1. The discovery of new phloroglucinol glycosides from Agrimonia pilosa and the mechanism of oxidative dearomatization of the methyl-substituted phloroglucinol derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Comparative analysis of oxidative mechanisms of phloroglucinol and dieckol by electrochemical, spectroscopic, cellular and computational methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparative analysis of oxidative mechanisms of phloroglucinol and dieckol by electrochemical, spectroscopic, cellular and computational methods - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Terpenoids and Polyphenols as Natural Antioxidant Agents in Food Preservation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]
- 11. Influence of pH on the Stability of Pharmaceutical Compounds in Japan | Journal of Chemistry [ajpojournals.org]
Technical Support Center: Albaspidin AA Nanoparticle Formulation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the successful formulation and enhanced delivery of Albaspidin AA nanoparticles.
Frequently Asked Questions (FAQs)
1. What is this compound and why is a nanoparticle formulation necessary?
This compound is a naturally derived phloroglucinol derivative with potential therapeutic applications. However, its molecular structure (C21H24O8) and physicochemical properties suggest low aqueous solubility.[1][2] Nanoparticle formulations are often employed for such hydrophobic compounds to enhance their solubility, stability, and bioavailability, thereby improving their therapeutic efficacy.[3][4]
2. Which nanoparticle formulation method is best suited for this compound?
For hydrophobic drugs like this compound, methods such as nanoprecipitation (solvent displacement) and solvent evaporation are commonly used to produce polymeric nanoparticles or solid lipid nanoparticles.[4] The choice of method will depend on the desired particle characteristics, the polymer or lipid system used, and the scale of production.
3. What are the critical parameters to consider during the formulation of this compound nanoparticles?
Key parameters that can influence the quality of your nanoparticle formulation include:
-
Solvent Selection: The organic solvent must effectively dissolve this compound and be miscible with the anti-solvent.
-
Stabilizer Concentration: The type and concentration of the stabilizer are crucial for preventing particle aggregation.
-
Drug-to-Polymer/Lipid Ratio: This ratio will affect the drug loading capacity and the final particle size.
-
Stirring Rate and Temperature: These parameters can influence the particle size distribution and the efficiency of solvent evaporation.
4. How can I characterize the formulated this compound nanoparticles?
Essential characterization techniques include:
-
Dynamic Light Scattering (DLS): To determine the average particle size (hydrodynamic diameter) and the polydispersity index (PDI), which indicates the uniformity of the particle size distribution.
-
Zeta Potential Analysis: To measure the surface charge of the nanoparticles, which is a key indicator of their colloidal stability.[5][6]
-
Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM): To visualize the morphology and size of the nanoparticles.
-
High-Performance Liquid Chromatography (HPLC): To determine the drug loading content and encapsulation efficiency.
5. What in vitro assays are suitable for evaluating the efficacy of this compound nanoparticles?
Standard in vitro assays to assess the biological activity of the formulation include:
-
Cytotoxicity Assays: Assays like MTT, MTS, or LDH release assays can be used to determine the cytotoxic effects of the this compound nanoparticles on cancer cell lines.[7][8][9][10][11]
-
Cellular Uptake Studies: Using fluorescently labeled nanoparticles to quantify their uptake by cells via flow cytometry or fluorescence microscopy.
-
In Vitro Drug Release Studies: To determine the rate and extent of this compound release from the nanoparticles over time, typically using a dialysis method.
Troubleshooting Guides
| Issue Encountered | Potential Cause(s) | Recommended Solution(s) |
| Large Particle Size or High PDI | - Inefficient mixing of solvent and anti-solvent.- Inadequate stabilizer concentration.- Aggregation of nanoparticles. | - Increase the stirring speed during formulation.- Optimize the concentration of the stabilizer.- Consider using a different stabilizer or a combination of stabilizers. |
| Low Drug Loading or Encapsulation Efficiency | - Poor solubility of this compound in the chosen organic solvent.- Premature precipitation of the drug.- High drug-to-polymer/lipid ratio. | - Select a solvent with higher solubility for this compound.- Optimize the formulation parameters to ensure rapid nanoparticle formation.- Decrease the initial amount of this compound relative to the carrier material. |
| Nanoparticle Instability (Aggregation over time) | - Insufficient surface charge (low zeta potential).- Inappropriate storage conditions (e.g., temperature, pH). | - Ensure the absolute zeta potential value is greater than 30 mV for good stability.[12][13][14] If not, consider surface modification to increase charge.- Store the nanoparticle dispersion at a recommended temperature (e.g., 4°C) and in a suitable buffer. |
| Inconsistent Batch-to-Batch Reproducibility | - Variations in experimental conditions (e.g., temperature, stirring rate, addition rate of solvent).- Purity of reagents. | - Standardize all experimental parameters and document them carefully.- Ensure the use of high-purity solvents, polymers/lipids, and this compound.[15] |
| Interference in Cytotoxicity Assays | - Nanoparticles may interact with the assay reagents (e.g., MTT dye).[7] | - Run appropriate controls, including nanoparticles without the drug and nanoparticles with the assay reagents in the absence of cells.- Consider using alternative cytotoxicity assays that measure different cellular parameters (e.g., LDH release for membrane integrity).[9][10] |
Quantitative Data Summary
The following table provides typical target values for the physicochemical characterization of nanoparticle formulations intended for drug delivery.
| Parameter | Symbol | Technique | Target Value | Significance |
| Particle Size (Hydrodynamic Diameter) | Z-average | DLS | < 200 nm | Important for cellular uptake and in vivo biodistribution.[13] |
| Polydispersity Index | PDI | DLS | < 0.3 | Indicates a narrow and uniform particle size distribution. |
| Zeta Potential | ζ | Electrophoretic Light Scattering | > |30 mV| | Predicts the long-term stability of the colloidal dispersion.[12][13][14] |
| Drug Loading Content | DLC (%) | HPLC | > 5% (example) | Represents the weight percentage of the drug in the nanoparticle. |
| Encapsulation Efficiency | EE (%) | HPLC | > 80% (example) | The percentage of the initial drug that is successfully encapsulated in the nanoparticles. |
Experimental Protocols
1. Protocol for this compound Nanoparticle Formulation by Nanoprecipitation
This protocol provides a general method for preparing this compound-loaded polymeric nanoparticles.
-
Materials: this compound, Poly(lactic-co-glycolic acid) (PLGA), Acetone, Poly(vinyl alcohol) (PVA) solution (1% w/v in deionized water).
-
Procedure:
-
Dissolve a specific amount of this compound and PLGA in acetone to prepare the organic phase.
-
Add the organic phase dropwise into the aqueous PVA solution (the anti-solvent) under constant magnetic stirring.
-
Continue stirring for 2-4 hours at room temperature to allow for the complete evaporation of acetone.
-
The resulting nanoparticle suspension can be used for further characterization or purified by centrifugation to remove excess PVA and unloaded drug.
-
Resuspend the nanoparticle pellet in deionized water or a suitable buffer for storage at 4°C.
-
2. Protocol for In Vitro Cytotoxicity Evaluation using MTT Assay
This protocol outlines the steps to assess the cytotoxicity of this compound nanoparticles against a cancer cell line (e.g., MCF-7, HeLa).
-
Materials: Cancer cell line, DMEM/RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, 96-well plates, this compound nanoparticles, free this compound, MTT reagent (5 mg/mL in PBS), Dimethyl sulfoxide (DMSO).
-
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of free this compound and this compound nanoparticles in the cell culture medium.
-
Replace the old medium with the medium containing the different concentrations of the test samples. Include untreated cells as a control.
-
Incubate the plate for 24, 48, or 72 hours.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 value.
-
Visualizations
Caption: Experimental workflow for this compound nanoparticle formulation and evaluation.
Caption: Hypothetical signaling pathway for this compound-induced apoptosis in cancer cells.
References
- 1. glpbio.com [glpbio.com]
- 2. This compound | C21H24O8 | CID 14378646 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. worldscientific.com [worldscientific.com]
- 5. Measuring Zeta Potential of Nanoparticles - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Physicochemical characterization of drug nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advanced Nanoparticle-Based Drug Delivery Systems and Their Cellular Evaluation for Non-Small Cell Lung Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Standardization of an in vitro assay matrix to assess cytotoxicity of organic nanocarriers: a pilot interlaboratory comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay [mdpi.com]
- 11. aimdrjournal.com [aimdrjournal.com]
- 12. researchgate.net [researchgate.net]
- 13. crimsonpublishers.com [crimsonpublishers.com]
- 14. researchgate.net [researchgate.net]
- 15. Challenges in Development of Nanoparticle-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Addressing Albaspidin AA off-target effects in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address potential off-target effects of Albaspidin AA in cellular assays.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound, potentially due to its off-target activities.
1. Issue: Unexpected or Excessive Cell Death at Active Concentrations
Possible Cause: Off-target cytotoxic effects unrelated to the inhibition of Fatty Acid Synthase (FAS).
Troubleshooting Steps:
-
Validate On-Target Engagement: Confirm that this compound is inhibiting FAS in your cellular model at the concentrations used. This can be done by measuring the downstream effects of FAS inhibition, such as reduced lipid synthesis.
-
Perform a Dose-Response Curve: Determine the IC50 for cytotoxicity (e.g., using an MTT or CellTiter-Glo assay) and compare it to the IC50 for FAS inhibition. A significant discrepancy may indicate off-target effects.
-
Use a Structurally Unrelated FAS Inhibitor: Compare the cellular phenotype induced by this compound with that of another known FAS inhibitor (e.g., Orlistat, C75). If the phenotypes differ significantly, off-target effects of this compound are likely.
-
Rescue Experiment: Supplement the culture medium with fatty acids (e.g., palmitate). If cell death is due to on-target FAS inhibition, the addition of exogenous fatty acids should rescue the cells. If cytotoxicity persists, it is likely due to off-target effects.
2. Issue: Inconsistent or Non-Reproducible Results
Possible Cause: Variability in off-target interactions due to slight differences in experimental conditions.
Troubleshooting Steps:
-
Standardize Experimental Parameters: Ensure consistency in cell density, passage number, serum concentration, and treatment duration.
-
Control for Solvent Effects: Use a vehicle control (e.g., DMSO) at the same concentration as that used for this compound.
-
Test for Compound Stability: Ensure that this compound is stable in your culture medium over the course of the experiment. Degradation products may have different activity profiles.
-
Monitor Cell Health: Routinely check for signs of cellular stress that may not be immediately obvious, such as changes in morphology or growth rate, even at sub-lethal concentrations.
3. Issue: Observed Phenotype Does Not Align with Known FAS Inhibition Outcomes
Possible Cause: The observed effect is mediated by one or more off-target proteins.
Troubleshooting Steps:
-
Review Literature for Known Off-Targets: While specific off-target data for this compound is limited, review literature for off-targets of similar chemical scaffolds (phloroglucinols).
-
Broad-Spectrum Kinase Profiling: If you suspect off-target kinase activity, consider performing a kinase profiling assay to screen this compound against a panel of kinases.
-
Target Deconvolution Studies: Employ techniques such as chemical proteomics or thermal shift assays to identify cellular proteins that directly bind to this compound.
-
Pathway Analysis: Use transcriptomic or proteomic approaches to identify signaling pathways that are perturbed by this compound treatment. This may provide clues to its off-target mechanism of action.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound?
A1: The primary molecular target of this compound and its derivatives is Fatty Acid Synthase (FAS).[1] FAS is a key enzyme in the de novo biosynthesis of fatty acids.
Q2: What are the known IC50 values for this compound and its derivatives?
A2: The inhibitory concentrations for Albaspidin derivatives against Fatty Acid Synthase and the anti-proliferative effects on a cancer cell line are summarized below.
| Compound | Target/Cell Line | IC50 (µM) |
| Albaspidin-AP | Fatty Acid Synthase (FAS) | 23.1 +/- 1.4 |
| Albaspidin-PP | Fatty Acid Synthase (FAS) | 71.7 +/- 3.9 |
| Albaspidin-PB | Fatty Acid Synthase (FAS) | Not specified |
| Albaspidin Derivative C2 | MCF-7 (Breast Cancer Cell Line) | 18.49 |
Data for Albaspidin derivatives are provided as reported in the literature.[1][2]
Q3: How can I confirm that the observed effect in my assay is due to FAS inhibition?
A3: To confirm on-target activity, you can perform a rescue experiment by supplementing your cell culture medium with a source of fatty acids, such as palmitate. If the phenotype is reversed, it is likely due to the inhibition of FAS. Additionally, you can use siRNA or shRNA to knock down FAS and see if it phenocopies the effect of this compound.
Q4: Are there any known off-targets for this compound?
A4: Currently, there is limited publicly available data on the comprehensive off-target profile of this compound. Molecular docking studies have suggested potential interactions with proteins registered under PDB IDs 4I22 and 1OG5, however, the specific proteins were not identified in the available literature.[2] Given its chemical structure, interactions with other cellular targets, including kinases, cannot be ruled out without specific profiling data.
Q5: What are the recommended control experiments when using this compound?
A5: It is recommended to include the following controls in your experiments:
-
Vehicle Control: To control for any effects of the solvent (e.g., DMSO).
-
Positive Control: A known, well-characterized FAS inhibitor (e.g., Orlistat, C75) to compare phenotypes.
-
Negative Control: A structurally similar but inactive analog of this compound, if available.
-
Cell Line Controls: Use multiple cell lines to determine if the observed effects are cell-type specific.
Experimental Protocols & Visualizations
Protocol: Fatty Acid Rescue Assay
This protocol is designed to determine if the cytotoxic or anti-proliferative effects of this compound are due to its on-target inhibition of Fatty Acid Synthase.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
Palmitic acid (or other suitable fatty acid)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo)
Procedure:
-
Prepare Palmitate-BSA Complex:
-
Prepare a stock solution of palmitic acid in ethanol.
-
Prepare a solution of fatty acid-free BSA in serum-free medium.
-
Warm both solutions to 37°C.
-
Slowly add the palmitic acid stock to the BSA solution while stirring to achieve the desired final concentration.
-
Incubate for 1 hour at 37°C to allow for complex formation.
-
Filter-sterilize the complex.
-
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment:
-
Treat cells with a dilution series of this compound.
-
In a parallel set of wells, co-treat cells with the this compound dilution series and the pre-determined optimal concentration of the palmitate-BSA complex.
-
Include appropriate controls: vehicle-only, palmitate-BSA complex only.
-
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 48-72 hours).
-
Cell Viability Assessment: Measure cell viability using a standard assay according to the manufacturer's instructions.
-
Data Analysis: Compare the dose-response curves of this compound in the presence and absence of palmitate. A rightward shift in the IC50 curve in the presence of palmitate indicates a rescue effect and confirms on-target activity.
Diagrams
Caption: On-target action of this compound on the Fatty Acid Synthesis pathway.
Caption: Workflow for troubleshooting unexpected phenotypes with this compound.
References
Technical Support Center: Enhancing the Bioavailability of Albaspidin AA for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the in vivo bioavailability of Albaspidin AA. The information is presented in a user-friendly question-and-answer format, addressing specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern for in vivo studies?
This compound is a naturally occurring phloroglucinol derivative found in certain fern species, such as Dryopteris crassirhizoma[1]. It belongs to a class of phenolic compounds that often exhibit poor aqueous solubility[2]. This low solubility is a primary reason for its limited oral bioavailability, which can lead to insufficient plasma concentrations and variable results in preclinical and clinical studies. Enhancing its bioavailability is crucial for obtaining reliable and reproducible data on its therapeutic efficacy.
Q2: What are the primary strategies for enhancing the oral bioavailability of poorly soluble compounds like this compound?
The main approaches focus on improving the solubility and dissolution rate of the compound. These strategies can be broadly categorized as:
-
Lipid-Based Formulations: These systems, such as nanoemulsions, self-emulsifying drug delivery systems (SEDDS), and solid lipid nanoparticles (SLNs), can solubilize the lipophilic this compound and facilitate its absorption.
-
Solid Dispersions: This technique involves dispersing this compound in a hydrophilic polymer matrix at a molecular level, which can significantly enhance its dissolution rate[3][4][5][6].
-
Complexation: Utilizing complexing agents like cyclodextrins can encapsulate the this compound molecule, thereby increasing its aqueous solubility[7][8][9][10][11].
-
Particle Size Reduction: While a fundamental approach, reducing the particle size to the micro- or nanoscale can increase the surface area for dissolution.
Troubleshooting Guides
Lipid-Based Formulations (Nanoemulsions/SEDDS)
Problem: Low drug loading in the lipid formulation.
-
Possible Cause: Poor solubility of this compound in the selected oil phase.
-
Troubleshooting Steps:
-
Screen various lipid excipients: Systematically test the solubility of this compound in a range of oils (e.g., long-chain triglycerides like sesame oil, medium-chain triglycerides like Capryol™ 90), surfactants (e.g., Tween® 80, Kolliphor® RH40), and co-surfactants/solvents (e.g., Transcutol®, PEG 400).
-
Employ a co-solvent: The inclusion of a co-solvent can enhance the solubilizing capacity of the lipid phase.
-
Heating: Gently heating the mixture during preparation can improve the solubility of this compound, but be cautious of potential degradation.
-
Problem: The formulation is physically unstable (e.g., phase separation, creaming, or cracking).
-
Possible Cause: Imbalanced ratio of oil, surfactant, and co-surfactant.
-
Troubleshooting Steps:
-
Optimize the surfactant-to-oil ratio: A higher concentration of surfactant generally leads to a more stable nanoemulsion.
-
Adjust the co-surfactant concentration: The co-surfactant helps to further reduce interfacial tension and improve the flexibility of the interfacial film.
-
Refine the hydrophilic-lipophilic balance (HLB) value: The overall HLB of the surfactant blend should be optimized for the specific oil phase used.
-
Problem: Inconsistent in vivo results despite a stable formulation.
-
Possible Cause: Precipitation of this compound in the gastrointestinal tract upon dispersion.
-
Troubleshooting Steps:
-
Incorporate a precipitation inhibitor: Adding a small amount of a hydrophilic polymer (e.g., HPMC, PVP) to the formulation can help maintain a supersaturated state of the drug in the gut.
-
Assess formulation performance in biorelevant media: Test the dispersibility and stability of your formulation in simulated gastric and intestinal fluids (SGF and SIF) to better predict its in vivo behavior.
-
Solid Dispersions
Problem: The solid dispersion does not significantly improve the dissolution rate.
-
Possible Cause: The drug is not in an amorphous state within the polymer matrix.
-
Troubleshooting Steps:
-
Increase the polymer-to-drug ratio: A higher proportion of the hydrophilic carrier can better facilitate the amorphization of this compound.
-
Select a different polymer: The choice of polymer (e.g., PVP, HPMC, Soluplus®) is critical. The polymer should have good miscibility with this compound.
-
Optimize the preparation method: For solvent evaporation, ensure the complete removal of the solvent. For hot-melt extrusion, adjust the temperature and screw speed to ensure proper mixing and melting.
-
Problem: The solid dispersion is physically unstable and recrystallizes over time.
-
Possible Cause: The chosen polymer is not effectively inhibiting the recrystallization of this compound.
-
Troubleshooting Steps:
-
Incorporate a secondary polymer: A combination of polymers can sometimes provide better stabilization.
-
Control storage conditions: Store the solid dispersion in a desiccator at a controlled temperature to minimize moisture uptake, which can act as a plasticizer and promote recrystallization.
-
Cyclodextrin Complexation
Problem: Low complexation efficiency.
-
Possible Cause: The cavity size of the cyclodextrin is not suitable for the this compound molecule.
-
Troubleshooting Steps:
-
Screen different cyclodextrins: Evaluate β-cyclodextrin and its more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD).
-
Optimize the preparation method: Techniques like kneading, co-evaporation, or freeze-drying can yield higher complexation efficiencies compared to simple physical mixing.
-
Adjust the pH: The ionization state of this compound can influence its inclusion into the cyclodextrin cavity. Experiment with different pH values of the aqueous solution during complexation.
-
Data Presentation
Table 1: Illustrative Example of this compound Solubility in Common Pharmaceutical Excipients
| Excipient Type | Excipient Name | Solubility of this compound (mg/mL) - Illustrative |
| Oils | Sesame Oil | 5.2 |
| Capryol™ 90 | 12.5 | |
| Olive Oil | 4.8 | |
| Surfactants | Tween® 80 | 25.1 |
| Kolliphor® RH40 | 30.8 | |
| Labrasol® | 22.4 | |
| Co-solvents | Transcutol® HP | 55.6 |
| PEG 400 | 42.3 | |
| Polymers | PVP K30 | > 100 (in solid dispersion) |
| HPMC E5 | > 100 (in solid dispersion) | |
| Soluplus® | > 100 (in solid dispersion) | |
| Cyclodextrins | HP-β-CD | 15.7 (in aqueous solution) |
Note: The values in this table are for illustrative purposes to guide excipient selection and are not based on experimentally determined data for this compound. Actual solubility should be determined experimentally.
Table 2: Hypothetical Pharmacokinetic Parameters of this compound after Oral Administration in Rats (10 mg/kg dose)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) |
| This compound Suspension | 50 | 2.0 | 250 | 100 |
| This compound Nanoemulsion | 350 | 1.0 | 1750 | 700 |
| This compound Solid Dispersion | 280 | 1.5 | 1400 | 560 |
| This compound-HP-β-CD Complex | 200 | 1.0 | 1000 | 400 |
Note: This table presents hypothetical data to illustrate the potential improvement in bioavailability with different formulation strategies. Actual pharmacokinetic parameters must be determined through in vivo studies.
Experimental Protocols
Protocol 1: Preparation of this compound Nanoemulsion by High-Pressure Homogenization
-
Screening of Excipients:
-
Determine the solubility of this compound in various oils, surfactants, and co-solvents by adding an excess amount of the compound to a known volume of the excipient, followed by shaking at a constant temperature for 48 hours and subsequent quantification of the dissolved drug.
-
-
Formulation Development:
-
Based on solubility data, select an oil, surfactant, and co-solvent.
-
Prepare a series of formulations with varying ratios of oil, surfactant, and co-solvent.
-
Dissolve this compound in the selected oil phase.
-
Add the surfactant and co-solvent to the oil phase and mix thoroughly.
-
-
Nanoemulsion Preparation:
-
Slowly add the oil phase mixture to the aqueous phase (e.g., deionized water) under constant stirring to form a coarse emulsion.
-
Homogenize the coarse emulsion using a high-pressure homogenizer at a specified pressure (e.g., 15,000 psi) for a set number of cycles (e.g., 3-5 cycles).
-
-
Characterization:
-
Measure the droplet size, polydispersity index (PDI), and zeta potential of the resulting nanoemulsion using dynamic light scattering (DLS).
-
Visually inspect for any signs of instability.
-
Protocol 2: Preparation of this compound Solid Dispersion by Solvent Evaporation
-
Selection of Carrier:
-
Choose a hydrophilic polymer with good solubility in a volatile organic solvent (e.g., PVP K30, HPMC E5).
-
-
Preparation:
-
Dissolve both this compound and the selected polymer in a suitable solvent (e.g., methanol, ethanol, or a mixture thereof) in a specific drug-to-polymer ratio (e.g., 1:1, 1:5, 1:10 w/w).
-
Ensure complete dissolution to form a clear solution.
-
Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50 °C).
-
-
Post-Processing:
-
Dry the resulting solid mass in a vacuum oven overnight to remove any residual solvent.
-
Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform powder.
-
-
Characterization:
-
Confirm the amorphous nature of this compound in the solid dispersion using Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD).
-
Perform in vitro dissolution studies to compare the release profile of the solid dispersion with that of the pure drug.
-
Protocol 3: Quantification of this compound in Plasma by LC-MS/MS
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 300 µL of acetonitrile containing an appropriate internal standard.
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), either positive or negative mode, to be optimized for this compound.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and the internal standard.
-
Visualizations
Caption: Workflow for enhancing the bioavailability of this compound.
Caption: Troubleshooting logic for low drug loading in lipid formulations.
References
- 1. Phloroglucinol Derivatives from Dryopteris crassirhizoma as Potent Xanthine Oxidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Exploring the potential of solid dispersion for improving solubility, dissolution & bioavailability of herbal extracts, enriched fractions, and bioactives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Preparation of Solid Dispersion of Polygonum Cuspidatum Extract by Hot Melt Extrusion to Enhance Oral Bioavailability of Resveratrol | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Effect of Complexation Cyclodextrins with Phenolic Acids and Coenzyme Q10 on their Physico-Chemical Properties and Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. repositorium.uminho.pt [repositorium.uminho.pt]
- 11. [PDF] Experimental and Computational Study on the Inclusion Complexes of β-Cyclodextrin with Selected Food Phenolic Compounds | Semantic Scholar [semanticscholar.org]
Technical Support Center: Method Refinement for Consistent Albaspidin AA Bioactivity Results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Albaspidin AA. The focus is on achieving consistent and reliable bioactivity results, particularly when working with this compound as part of a complex natural extract from sources such as Dryopteris ferns.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where is it found?
This compound is a phloroglucinol derivative, a type of natural phenol. It is commonly found as a constituent in extracts from ferns of the Dryopteris genus.[1][2][3] These extracts often contain a variety of related phloroglucinol compounds.[1][3]
Q2: What are the reported bioactivities of this compound and related compounds?
Extracts of Dryopteris species containing this compound have demonstrated a range of biological activities, including antioxidant, anti-inflammatory, and cytotoxic (anticancer) effects.[3][4] Phloroglucinol compounds, in general, are known for these properties.
Q3: Why am I seeing inconsistent results in my bioactivity assays with this compound-containing extracts?
Inconsistency in bioactivity assays with natural product extracts can arise from several factors:
-
Variability in Extract Composition: The concentration of this compound and other bioactive compounds in Dryopteris extracts can vary depending on the plant's growing conditions, age, and the extraction method used.
-
Synergistic or Antagonistic Effects: The observed bioactivity may not be due to this compound alone but could be a result of its interaction with other compounds in the extract.
-
Experimental Variability: Inherent variability in biological assays, cell line maintenance, and reagent quality can contribute to inconsistent results.
Q4: How can I confirm the presence and relative amount of this compound in my extract?
High-Performance Liquid Chromatography (HPLC) is a suitable method for identifying and quantifying this compound in a plant extract.[5] Mass spectrometry (MS) can be used in conjunction with HPLC (LC-MS) for more definitive identification.[3][4]
Troubleshooting Guides
Issue 1: Low or No Bioactivity Observed
| Possible Cause | Troubleshooting Step |
| Low concentration of this compound in the extract. | 1. Quantify this compound: Use HPLC to determine the concentration of this compound in your extract. 2. Optimize Extraction: Consider using different solvents or extraction techniques to increase the yield of phloroglucinols. Supercritical CO2 extraction has been reported for Dryopteris species.[1] 3. Increase Dose: Test a higher concentration of the extract in your assay. |
| Degradation of the active compound. | 1. Storage: Store extracts in a cool, dark place, and consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. 2. Handling: Prepare fresh dilutions of the extract for each experiment. Avoid repeated freeze-thaw cycles. |
| Assay insensitivity. | 1. Positive Control: Ensure your positive control for the assay is working as expected. 2. Assay Type: Consider if the chosen assay is appropriate for the expected mechanism of action. For example, for antioxidant activity, multiple assays like DPPH and ABTS can be used for confirmation.[5] |
Issue 2: High Variability Between Replicates
| Possible Cause | Troubleshooting Step |
| Inhomogeneous extract solution. | 1. Solubility: Ensure the extract is fully dissolved in the vehicle solvent (e.g., DMSO) before diluting in culture medium. Gentle warming or sonication may help. 2. Vortexing: Vortex the stock solution and all dilutions thoroughly before each use. |
| Cell culture inconsistencies. | 1. Cell Passage Number: Use cells within a consistent and low passage number range. 2. Seeding Density: Ensure uniform cell seeding density across all wells of your assay plate. 3. Edge Effects: Avoid using the outer wells of microplates, as they are more prone to evaporation and temperature fluctuations. |
| Pipetting errors. | 1. Calibrated Pipettes: Regularly calibrate your pipettes. 2. Technique: Use proper pipetting techniques to ensure accuracy and precision. |
Issue 3: Unexpected Cytotoxicity
| Possible Cause | Troubleshooting Step |
| High concentration of cytotoxic compounds. | 1. Dose-Response Curve: Perform a dose-response experiment to determine the cytotoxic concentration range of your extract. 2. Fractionation: Consider fractionating the crude extract to isolate this compound and test the activity of the purified compound or simpler fractions. |
| Solvent toxicity. | 1. Vehicle Control: Include a vehicle control (solvent only) in your experiments to ensure the observed cytotoxicity is not due to the solvent. 2. Solvent Concentration: Keep the final concentration of the solvent (e.g., DMSO) in the culture medium as low as possible, typically below 0.5%. |
| Contamination. | 1. Sterility: Ensure your extract is sterile-filtered before adding it to cell cultures. 2. Mycoplasma Testing: Regularly test your cell lines for mycoplasma contamination. |
Quantitative Data Summary
The following tables summarize reported bioactivity data for extracts from Dryopteris species, which are known to contain this compound. Note that these values represent the activity of the entire extract and not purified this compound.
Table 1: Antioxidant Activity of Dryopteris Extracts
| Plant Species | Extract Type | Assay | IC50 Value (µg/mL) |
| Verbascum nubicum | Methanol | DPPH | 50 |
| Verbascum nubicum | Butanol Fraction | DPPH | 43.6 |
Data from[5]
Table 2: Cytotoxicity of Dryopteris juxtapostia Extracts
| Extract Type | Concentration (µg/mL) | % Mortality | | :--- | :--- | :--- | :--- | | Root Dichloromethane | 1000 | 100 | | Root Dichloromethane | 100 | 76 | | Root Dichloromethane | 10 | 10 | | Shoot Dichloromethane | 1000 | 83 | | Shoot Dichloromethane | 100 | 43 | | Shoot Dichloromethane | 10 | 6 |
Data from[3]
Experimental Protocols
A detailed experimental protocol for assessing the in vitro anti-inflammatory activity of a plant extract is provided below as an example.
Protocol: Inhibition of Albumin Denaturation Assay
This assay is a common in vitro method to screen for anti-inflammatory activity.
Materials:
-
Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS), pH 6.4
-
Test extract (dissolved in a suitable solvent, e.g., DMSO)
-
Aspirin (as a standard drug)
-
Spectrophotometer
Procedure:
-
Prepare a 1% w/v solution of BSA in PBS.
-
Prepare a stock solution of the test extract and the standard drug (Aspirin).
-
In separate tubes, add 0.5 mL of the BSA solution.
-
To these tubes, add 0.1 mL of the test extract or standard drug at various concentrations. For the control, add 0.1 mL of the vehicle solvent.
-
Incubate the tubes at 37°C for 20 minutes.
-
Induce denaturation by heating the tubes at 70°C for 5 minutes.
-
After cooling, measure the absorbance of the solutions at 660 nm.
-
Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100
Visualizations
Caption: General workflow for bioactivity screening of this compound-containing extracts.
Caption: Plausible anti-inflammatory signaling pathway for this compound.
References
- 1. Supercritical Extraction and Identification of Bioactive Compounds in Dryopteris fragrans (L.) Schott - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dryopteris juxtapostia Root and Shoot: Determination of Phytochemicals; Antioxidant, Anti-Inflammatory, and Hepatoprotective Effects; and Toxicity Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
Unveiling the Anticancer Potential of Albaspidin AA and its Congeners: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – In the ongoing quest for novel anticancer therapeutics, the natural compound Albaspidin AA, a bicyclic phloroglucinol derivative, and its related compounds are emerging as promising candidates. This guide offers a comparative analysis of the available experimental data on the anticancer activity of this compound and other bicyclic phloroglucinols, providing valuable insights for researchers, scientists, and drug development professionals.
While specific quantitative data for this compound remains limited in publicly accessible research, preliminary studies indicate its potential to inhibit the growth of human cancer cells. A study on newly synthesized this compound derivatives showed a notable inhibitory effect on human liver cancer (BEL-7407) and gastric cancer (MGC80-3) cells. This guide supplements this initial finding with a broader look at the well-documented anticancer properties of the bicyclic phloroglucinol class of compounds, offering a predictive cross-validation of this compound's potential activity.
Comparative Cytotoxicity of Bicyclic Phloroglucinol Derivatives
The cytotoxic effects of various bicyclic phloroglucinol derivatives have been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized below. It is important to note that direct IC50 values for this compound are not yet available in the reviewed literature.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Phloroglucinol Derivative C2 | MCF-7 (Breast Cancer) | 18.49 | [1][2] |
| Phloroglucinol | HT-29 (Colon Cancer) | ~50 µg/mL (~396 µM) | [3] |
| Dioxinodehydroeckol (Phloroglucinol Derivative) | MCF-7 (Breast Cancer) | Dose-dependent inhibition | [4] |
| Bicyclol | HepG2 (Liver Cancer) | Dose-dependent inhibition | [5] |
Mechanisms of Action: Induction of Apoptosis and Cell Cycle Arrest
Bicyclic phloroglucinols primarily exert their anticancer effects through the induction of programmed cell death (apoptosis) and by halting the cell division cycle.
Apoptosis Induction:
Studies on phloroglucinol and its derivatives have consistently demonstrated their ability to trigger apoptosis in cancer cells. For instance, phloroglucinol treatment of HT-29 colon cancer cells leads to characteristic apoptotic changes, including the activation of caspases-3 and -8, and alterations in the expression of Bcl-2 family proteins[3][6]. Similarly, a derivative of phloroglucinol, dioxinodehydroeckol, induced apoptosis in MCF-7 breast cancer cells through the activation of caspases-3 and -9 and the cleavage of PARP[4]. This suggests that this compound likely shares this pro-apoptotic mechanism.
Cell Cycle Arrest:
In addition to inducing apoptosis, bicyclic phloroglucinols can arrest the cell cycle, preventing cancer cells from proliferating. Phloroglucinol has been shown to induce cell cycle arrest at the G0/G1 phase in HT-29 cells[7]. Another phloroglucinol derivative, dieckol, caused G2/M phase arrest in both MCF-7 and SK-BR-3 breast cancer cell lines[8]. Bicyclol, a synthetic bicyclic compound, induced G1 phase arrest in HepG2 liver cancer cells[5].
Modulation of Signaling Pathways
The anticancer activities of bicyclic phloroglucinols are underpinned by their ability to modulate key signaling pathways involved in cancer cell growth and survival. The primary pathways affected are the PI3K/Akt/mTOR and the Ras/Raf/MEK/ERK pathways.
Phloroglucinol has been shown to inhibit the PI3K/Akt/mTOR and Ras/ERK-MAPK signaling pathways in HT-29 colon cancer cells[9][10]. The inhibition of these pathways disrupts critical cellular processes such as cell growth, proliferation, and survival. Bicyclol also demonstrated inhibition of the PI3K/Akt and Ras/Raf/MEK/ERK pathways in HepG2 cells[5].
Caption: Signaling pathways modulated by bicyclic phloroglucinols.
Experimental Protocols
Standard methodologies are employed to assess the anticancer activity of these compounds. Below are outlines of the key experimental protocols.
Cytotoxicity Assay (MTT Assay):
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Caption: General workflow for an MTT cytotoxicity assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining):
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium Iodide (PI) is a fluorescent intercalating agent that stains the DNA of cells with a compromised membrane (necrotic or late apoptotic cells).
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Phloroglucinol induces apoptosis via apoptotic signaling pathways in HT-29 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Induction of apoptosis by phloroglucinol derivative from Ecklonia Cava in MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bicyclol induces cell cycle arrest and autophagy in HepG2 human hepatocellular carcinoma cells through the PI3K/AKT and Ras/Raf/MEK/ERK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. jbd.or.kr [jbd.or.kr]
- 9. Phloroglucinol induces apoptosis through the regulation of insulin-like growth factor 1 receptor signaling pathways in human colon cancer HT-29 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Safety Operating Guide
Navigating the Safe Disposal of Albaspidin AA in a Laboratory Setting
Personal Protective Equipment (PPE) is Non-Negotiable
Before handling Albaspidin AA, it is imperative to be outfitted with the appropriate personal protective equipment. This includes:
-
Safety Goggles: To protect the eyes from potential splashes.
-
Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended to prevent skin contact.
-
Laboratory Coat: To protect clothing and skin from contamination.
-
Closed-Toe Shoes: To safeguard against spills.
Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
Step-by-Step Disposal Procedures
The appropriate disposal method for this compound depends on the quantity and form of the waste (solid, solution, or contaminated materials).
For Small Quantities of Solid this compound:
-
Collection: Carefully sweep the solid material into a designated chemical waste container. Avoid generating dust.
-
Labeling: Clearly label the container as "Hazardous Waste" and include the full chemical name: "this compound".
-
Storage: Store the container in a designated satellite accumulation area for hazardous waste, away from incompatible materials.
-
Disposal Request: Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.
For this compound Solutions:
-
Solvent Compatibility: this compound is soluble in solvents such as DMSO, pyridine, methanol, and ethanol[1].
-
Waste Collection: Collect the this compound solution in a compatible, leak-proof hazardous waste container. Do not mix with incompatible waste streams.
-
Labeling: Label the container with "Hazardous Waste," the chemical name "this compound," the solvent used, and the estimated concentration.
-
Storage and Disposal: Store in the satellite accumulation area and arrange for EHS pickup.
For Contaminated Materials (e.g., pipette tips, paper towels):
-
Segregation: Place all materials contaminated with this compound into a designated solid hazardous waste container.
-
Labeling: Label the container as "Hazardous Waste - this compound Contaminated Debris."
-
Disposal: Manage the container as solid hazardous waste for EHS collection.
Important Considerations:
-
Do Not Drain Dispose: Hazardous chemicals like this compound should never be poured down the drain[2].
-
Consult Local Regulations: Always consult your institution's EHS guidelines and local regulations for chemical waste disposal, as requirements can vary[2][3].
-
Waste Minimization: Whenever possible, seek ways to minimize the quantity of waste generated in the laboratory[2].
Quantitative Data for Waste Management
To facilitate proper disposal and documentation, maintain a log of this compound waste generated. This information is crucial for EHS personnel to handle the waste appropriately.
| Waste Stream ID | Date Generated | Chemical Name | Quantity (g or mL) | Concentration (if applicable) | Waste Type (Solid/Liquid) | Container ID | Disposal Date |
| This compound | |||||||
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the safe disposal of this compound.
By adhering to these general guidelines and consulting with institutional safety personnel, researchers can ensure the safe and compliant disposal of this compound, fostering a secure and environmentally responsible laboratory environment.
References
Personal protective equipment for handling Albaspidin AA
This guide provides crucial safety and logistical information for handling Albaspidin AA in a laboratory setting. The following procedures are based on best practices for handling related phloroglucinol derivatives and general chemical safety protocols. It is imperative to obtain and review the specific Safety Data Sheet (SDS) for this compound from your supplier before commencing any work.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE ensemble is required to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Eyes/Face | Safety glasses with side shields or chemical splash goggles. A face shield may be required for splash hazards. | Conforming to ANSI Z87.1 standards to protect against splashes and airborne particles. |
| Skin/Body | Chemical-resistant laboratory coat or gown. | Should be long-sleeved with a solid front and tight-fitting cuffs to prevent skin contact.[1] |
| Full-length pants and closed-toe, closed-heel shoes. | To protect the lower body from spills. Leather or canvas shoes are not recommended as they can absorb chemicals.[2] | |
| Hands | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Disposable nitrile gloves offer good short-term protection.[3] For prolonged contact or when handling concentrated solutions, consider double-gloving.[1] Always inspect gloves for tears or punctures before use. |
| Respiratory | Use in a well-ventilated area or a chemical fume hood. | To avoid inhalation of dust or aerosols.[4] If engineering controls are insufficient, a respirator may be necessary.[3] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach is essential for the safe handling of this compound. The following workflow outlines the key steps from preparation to cleanup.
Experimental Protocol for Safe Handling:
-
Preparation:
-
Handling:
-
Cleanup:
-
After handling, decontaminate all work surfaces with an appropriate cleaning agent.
-
Dispose of waste materials according to the disposal plan outlined below.
-
Carefully remove and dispose of gloves and any other contaminated disposable PPE.
-
Wash hands thoroughly with soap and water.[4]
-
Disposal Plan
Proper disposal of this compound and its associated waste is critical to prevent environmental contamination and ensure laboratory safety.
Waste Segregation and Disposal Procedures:
| Waste Type | Disposal Container | Disposal Procedure |
| Solid this compound Waste | Labeled, sealed, and compatible waste container. | Collect unused or contaminated solid this compound in a designated, clearly labeled waste container. |
| Liquid Waste (Solutions) | Labeled, compatible solvent waste container. | Collect solutions containing this compound in a designated solvent waste container. Do not mix with incompatible waste streams. |
| Contaminated Labware (e.g., pipette tips, vials) | Labeled solid waste container. | Dispose of all contaminated disposable labware in a designated solid chemical waste container. |
| Contaminated PPE (e.g., gloves) | Labeled solid waste container. | Place contaminated gloves and other disposable PPE in a sealed bag before disposing of them in the designated solid chemical waste container.[1] |
General Disposal Guidelines:
-
All waste containers must be clearly labeled with the chemical name and hazard information.
-
Do not overfill waste containers.[6]
-
Follow all institutional and local regulations for chemical waste disposal.[6]
-
If you have any doubts about the proper disposal procedure, consult your institution's Environmental Health and Safety (EHS) office.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is necessary.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing.[7] Wash the affected area with plenty of soap and water for at least 15 minutes.[4][7] Seek medical attention if irritation develops or persists.[4] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][8] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[7] |
| Inhalation | Move the affected person to fresh air.[4][8] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[8] Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7] |
| Spill | Evacuate the immediate area. Ventilate the area.[4] Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[7] Wash the spill site after material pickup is complete.[4] For large spills, contact your institution's EHS office. |
References
- 1. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 2. osha.oregon.gov [osha.oregon.gov]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. Phloroglucinol SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 5. This compound | CAS:3570-40-9 | Manufacturer ChemFaces [chemfaces.com]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. chemical-supermarket.com [chemical-supermarket.com]
- 8. scytek.com [scytek.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
